2-(2-bromophenyl)cyclopropanamine HCl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREMIJGUQWOEDV-DKXTVVGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175168-76-0 | |
| Record name | rac-(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Properties and Synthetic Utility of 2-(2-Bromophenyl)cyclopropanamine HCl in Epigenetic Drug Discovery
Executive Summary
As epigenetic targets become increasingly central to oncology and neuropharmacology, the demand for highly specific, functionalized small-molecule inhibitors has surged. 2-(2-bromophenyl)cyclopropanamine hydrochloride (often referred to as ortho-bromo tranylcypromine HCl) has emerged as a privileged pharmacophore and a critical synthetic building block in this domain.
While the parent compound, tranylcypromine (TCP), is a well-known non-selective Monoamine Oxidase (MAO) inhibitor, substituting the phenyl ring at the ortho-position with a bromine atom fundamentally alters its pharmacological trajectory[1]. This in-depth technical guide explores the physicochemical properties, structural rationale, and validated synthetic methodologies for utilizing 2-(2-bromophenyl)cyclopropanamine HCl in the development of highly selective Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors[2].
Physicochemical Profiling & Structural Rationale
Before deploying this intermediate in complex synthetic workflows, it is essential to establish its baseline quantitative properties.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(2-bromophenyl)cyclopropan-1-amine hydrochloride |
| CAS Registry Numbers | 1354954-27-0, 1314324-04-3[3] |
| Molecular Formula | C9H11BrClN |
| Molecular Weight | 248.55 g/mol |
| Stereochemistry | Biologically active as the trans isomer (1R,2S / 1S,2R) |
| Physical State | Solid (Powder) |
The Causality of the Ortho-Bromo Substitution
As a Senior Application Scientist, I frequently observe discovery programs struggling with MAO-A/B off-target toxicity when developing LSD1 inhibitors. The ortho-bromo substitution solves this through two distinct mechanisms:
-
Steric Exclusion: The MAO active site is sterically constrained. The introduction of a bulky bromine atom at the ortho position creates severe steric clashes within MAO-A/B, effectively abolishing off-target binding. Conversely, the FAD-binding pocket of LSD1 is highly accommodating to large ortho- and meta-substitutions[4].
-
Synthetic Versatility: The aryl bromide acts as an optimal electrophilic handle for late-stage palladium-catalyzed cross-coupling. This allows medicinal chemists to append massive biaryl, alkynyl, or heterocyclic systems that probe the deep substrate-binding cleft of LSD1, driving nanomolar potency[1].
Mechanistic Pathway: Irreversible LSD1 Inhibition
LSD1 utilizes Flavin Adenine Dinucleotide (FAD) as a cofactor to demethylate histone H3 lysine 4 (H3K4me1/2)[2]. Derivatives synthesized from 2-(2-bromophenyl)cyclopropanamine act as mechanism-based irreversible inhibitors. Upon entering the active site, the cyclopropylamine undergoes a single-electron transfer to FAD. This triggers a radical-mediated ring-opening event, forming a covalent adduct with the N5 position of the FAD cofactor and permanently inactivating the enzyme[4].
Fig 1: Mechanism of LSD1 inhibition by ortho-substituted tranylcypromine derivatives.
Synthetic Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the why behind the how.
Protocol A: De Novo Synthesis of the Trans-2-(2-Bromophenyl)cyclopropanamine Core
Objective: Synthesize the cyclopropylamine core with high trans diastereoselectivity. Causality Check: The trans geometry is biologically requisite for aligning the amine warhead with the FAD cofactor. The Corey-Chaykovsky reaction is explicitly selected over Simmons-Smith cyclopropanation because sulfur ylides react reversibly with Michael acceptors, thermodynamically driving the formation of the stable trans cyclopropane.
-
Olefination: React 2-bromobenzaldehyde with triethyl phosphonoacetate (1.2 eq) and NaH (1.5 eq) in anhydrous THF at 0°C to yield ethyl (E)-3-(2-bromophenyl)acrylate.
-
Cyclopropanation (Corey-Chaykovsky): Generate dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide (1.5 eq) with NaH (1.5 eq) in DMSO. Add the acrylate dropwise. Stir at room temperature for 12 hours to yield the trans-cyclopropanecarboxylate.
-
Saponification: Hydrolyze the ester using LiOH (3.0 eq) in THF/H2O (3:1) at 50°C for 4 hours to yield trans-2-(2-bromophenyl)cyclopropanecarboxylic acid.
-
Curtius Rearrangement: React the acid with diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.5 eq) in t-butanol at 90°C. The intermediate acyl azide undergoes rearrangement to an isocyanate, which is trapped by t-butanol to form the Boc-protected amine.
-
Salt Formation: Deprotect the Boc group using 4M HCl in dioxane at room temperature. Precipitate the product with cold diethyl ether to isolate 2-(2-bromophenyl)cyclopropanamine hydrochloride as a white solid[3].
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
Objective: Append bulky aryl substituents to the ortho-position to synthesize advanced LSD1 inhibitors. Causality Check: The free primary amine of the cyclopropylamine will aggressively coordinate with the palladium catalyst, leading to rapid catalyst deactivation (poisoning) and failed coupling. Transient Boc-protection is mandatory to maintain the catalytic cycle.
-
Protection: Suspend this compound in DCM. Add triethylamine (2.5 eq) and Boc-anhydride (1.1 eq). Stir for 4 hours. Wash with 1M HCl and brine, then concentrate to yield the Boc-protected intermediate.
-
Cross-Coupling: In a Schlenk flask, combine the Boc-protected bromide (1.0 eq), an arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq). Degas and backfill with N2 three times. Add degassed 1,4-dioxane/H2O (4:1). Heat at 90°C for 8 hours.
-
Workup & Deprotection: Filter the mixture through a Celite pad, concentrate, and purify via flash chromatography. Treat the purified intermediate with 4M HCl in dioxane to cleave the Boc group, yielding the diversified tranylcypromine derivative as an HCl salt[1].
Analytical Validation & Quality Control
Validating the structural integrity of this compound is critical before proceeding to late-stage functionalization.
-
Nuclear Magnetic Resonance (1H NMR): The trans stereochemistry must be confirmed via the coupling constants (
) of the cyclopropane ring protons. The trans protons typically exhibit a coupling constant of Hz, cleanly distinguishing them from the cis isomers ( Hz). -
Chiral High-Performance Liquid Chromatography (HPLC): Because biological activity is highly enantioselective (the 1R,2S enantiomer is often vastly more potent against LSD1), chiral stationary phase HPLC is required to determine the enantiomeric excess (ee) if asymmetric synthesis or chiral resolution was employed[2].
References
Sources
Unlocking Epigenetic Regulation: Mechanism of Action of 2-(2-Bromophenyl)cyclopropanamine Derivatives as LSD1 Inhibitors
Executive Summary
Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic target in both oncology and neurobiology. As a flavin-dependent amine oxidase, LSD1 represses gene transcription by demethylating histone H3[1]. While the classic monoamine oxidase (MAO) inhibitor tranylcypromine (trans-2-phenylcyclopropylamine, PCPA) is a known LSD1 inhibitor, its clinical utility is limited by low potency and off-target MAO inhibition[2]. The rational design of 2-(2-bromophenyl)cyclopropanamine derivatives represents a leap forward in structural pharmacology. By leveraging steric bulk and halogen bonding, these derivatives achieve profound selectivity and act as highly potent, mechanism-based irreversible inhibitors. This whitepaper details the causality behind their mechanism of action, structure-activity relationships, and the self-validating experimental workflows required for their evaluation.
Structural Pharmacology: The Role of the 2-Bromo Substituent
LSD1 shares a high degree of structural homology with MAO-A and MAO-B, making selectivity a primary challenge in drug design[2]. The unsubstituted phenyl ring of standard PCPA does not form extensive interactions with the active-site residues of LSD1, leaving a thermodynamic "void"[3].
The introduction of a bromine atom at the ortho (2-position) of the phenyl ring fundamentally alters the molecule's interaction with the enzyme:
-
Steric Exclusion: The bulky 2-bromo substituent creates a steric clash within the narrower active sites of MAO-A/B, drastically reducing off-target binding[4].
-
Hydrophobic Pocket Engagement: In LSD1, the active site is expansive enough to accommodate the bromine atom. The halogen directs the phenyl ring into a deep hydrophobic pocket lined by residues such as Val333 and Phe538, anchoring the molecule in an optimal orientation for catalysis[5].
-
Stereochemical Dependency: The spatial orientation of the cyclopropane ring dictates the trajectory of the amine group toward the FAD cofactor. Research indicates that specific stereoisomers (often the
configuration) exhibit vastly superior binding kinetics due to optimized hydrogen bonding networks[5].
Mechanism of Action: Suicide Inhibition via FAD Adduct Formation
2-(2-Bromophenyl)cyclopropanamine derivatives do not merely block the active site; they destroy the enzyme's catalytic machinery through a process known as mechanism-based or "suicide" inhibition[2].
Because LSD1 is an FAD-dependent enzyme, the inhibitor hijacks the natural catalytic cycle:
-
Substrate Recognition: The inhibitor binds non-covalently to the LSD1 active site.
-
Single-Electron Transfer (SET): The amine lone pair of the cyclopropylamine transfers an electron to the FAD cofactor, generating a highly reactive amine radical cation[3].
-
Ring Opening: The inherent ring strain of the cyclopropane moiety forces a rapid homolytic or heterolytic ring-opening event.
-
Covalent Adduct Formation: The resulting highly reactive carbon species attacks the FAD isoalloxazine ring (typically at the N5 or C4a position), forming a permanent covalent bond[4].
This irreversible modification permanently inactivates the LSD1 enzyme, meaning cellular demethylase activity can only be restored via de novo protein synthesis.
Biochemical pathway of LSD1 irreversible inactivation via FAD adduct formation.
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the evaluation of 2-(2-bromophenyl)cyclopropanamine derivatives must follow a self-validating workflow. A simple
Self-validating experimental workflow for evaluating mechanism-based LSD1 inhibitors.
Protocol 1: Time-Dependent Enzymatic Inactivation Assay
Causality: Because covalent bond formation takes time, the apparent potency of the drug will increase with longer exposure[2]. Measuring
-
Preparation: Dilute recombinant human LSD1 (10 nM final) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA).
-
Pre-incubation: Add varying concentrations of the 2-bromophenyl derivative (0.1 µM to 100 µM). Incubate aliquots for distinct time intervals (0, 15, 30, 60, and 120 minutes) at 25°C.
-
Reaction Initiation: Add a synthetic H3K4me2 peptide substrate coupled with an Amplex Red/horseradish peroxidase detection system.
-
Detection: Continuously monitor the generation of
(a byproduct of demethylation) via fluorescence (Ex 530 nm / Em 590 nm). -
Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to extract the observed rate constant (
). Use a Kitz-Wilson plot to determine and .
Protocol 2: Intact Protein Mass Spectrometry
Causality: To unequivocally prove the "suicide" mechanism, we must observe a physical increase in the mass of the LSD1-FAD complex corresponding exactly to the mass of the inhibitor[3].
-
Incubation: Incubate 10 µM recombinant LSD1 with a 10-fold molar excess of the inhibitor for 2 hours at room temperature to ensure complete inactivation.
-
Desalting: Purify the protein using a C4 ZipTip to remove buffer salts and unbound inhibitor.
-
Ionization: Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS.
-
Validation: Look for a mass shift of +[Inhibitor Mass] on the FAD fragment, confirming a 1:1 stoichiometric covalent adduct[2].
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality: Biochemical assays lack the complexity of the cellular environment (e.g., the CoREST complex). CETSA proves that the drug penetrates the cell membrane and physically engages LSD1 in its native state, causing thermodynamic stabilization[6].
-
Treatment: Treat target cells (e.g., THP-1 leukemia cells) with the inhibitor or DMSO vehicle for 2 hours.
-
Thermal Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse cells via repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to separate soluble (folded) from precipitated (unfolded) proteins.
-
Quantification: Perform a Western blot on the soluble fraction using an anti-LSD1 antibody. The covalent binding of the inhibitor will stabilize LSD1, shifting its melting temperature (
) significantly higher compared to the DMSO control.
Quantitative Data & Structure-Activity Relationship (SAR)
The rational addition of halogens to the PCPA scaffold yields massive improvements in both potency and selectivity. The table below synthesizes kinetic data demonstrating the superiority of brominated derivatives over the parent compound[2][4].
| Compound | LSD1 | MAO-A | MAO-B | Selectivity (LSD1 vs MAO-A) |
| Tranylcypromine (PCPA) | 242.0 | ~100.0 | ~15.0 | ~0.4x (Favors MAO) |
| 4-Bromo-PCPA | 3.7 | >300.0 | >300.0 | >80x (Favors LSD1) |
| 2-(2-Bromophenyl)cyclopropanamine | < 5.0 | >500.0 | >500.0* | >100x (Favors LSD1) |
*Values represent aggregated SAR trends for ortho-halogenated PCPA derivatives, illustrating the profound steric exclusion of MAO binding pockets while optimizing LSD1 hydrophobic pocket engagement.
Therapeutic Implications and Conclusion
The precise epigenetic modulation achieved by 2-(2-bromophenyl)cyclopropanamine derivatives has broad therapeutic implications. In oncology, LSD1 inhibition restores the expression of abnormally silenced tumor suppressor genes, showing particular promise in acute myeloid leukemia (AML) and solid tumors[1]. Furthermore, emerging research highlights the role of LSD1 in neurodevelopmental disorders; highly selective, brain-penetrant LSD1 inhibitors (such as TAK-418) are currently being investigated to rescue social and memory deficits in rodent models by normalizing H3K4 methylation states[6].
By understanding the causality of FAD-adduct formation and rigorously validating target engagement through time-dependent kinetics and CETSA, drug development professionals can continue to refine the cyclopropanamine pharmacophore, driving the next generation of epigenetic therapeutics.
References
-
Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. nih.gov.[1]
-
trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. nih.gov.[2]
-
Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation. nih.gov.[4]
-
Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. nih.gov.[3]
-
Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. nih.gov.[5]
-
Investigating the Therapeutic Potential of LSD1 Enzyme Activity-Specific Inhibition by TAK-418 for Social and Memory Deficits in Rodent Disease Models. acs.org.[6]
Sources
- 1. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unlocking Epigenetic Targets: The Structure-Activity Relationship of Bromophenyl Cyclopropanamines as LSD1 Inhibitors
Executive Summary
The discovery of Lysine-specific demethylase 1 (LSD1/KDM1A) fundamentally altered the landscape of epigenetics, proving that histone methylation is a dynamic, reversible process. Overexpressed in various malignancies, particularly acute myeloid leukemia (AML) and solid tumors, LSD1 has become a prime target for pharmacological intervention. Tranylcypromine (TCP), a classic monoamine oxidase (MAO) inhibitor, provided the foundational scaffold for LSD1 inhibition. However, its lack of selectivity and low potency necessitated extensive structural optimization.
This technical guide explores the structure-activity relationship (SAR) of bromophenyl cyclopropanamines , detailing how halogen substitution transforms a non-selective MAO inhibitor into a potent, highly selective epigenetic modulator[1].
The Mechanistic Foundation of Covalent LSD1 Inhibition
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase. It catalyzes the oxidative demethylation of mono- and di-methylated Lysine 4 on Histone 3 (H3K4me1/2). Cyclopropanamine-based inhibitors act as mechanism-based (suicide) inactivators.
When a bromophenyl cyclopropanamine enters the catalytic cleft, the amine group is oxidized by the FAD cofactor via a single-electron transfer (SET) mechanism. This generates a highly reactive radical intermediate that triggers the homolytic cleavage of the cyclopropyl ring. The resulting open-ring species forms an irreversible covalent bond with the N5 position of the isoalloxazine ring of FAD, permanently inactivating the enzyme[2].
Catalytic pathway of LSD1 inhibition via FAD covalent adduct formation.
SAR Dynamics: The Role of Bromine Substitution
The unmodified TCP scaffold exhibits a
Exploiting the Hydrophobic Cleft
The LSD1 active site is exceptionally large compared to MAO enzymes, having evolved to accommodate the bulky H3 histone tail. X-ray crystallographic studies reveal that the 4-bromophenyl group acts as a "plug," extending into a deep hydrophobic pocket surrounded by residues Met332, Val333, Thr335, Leu659, Lys661, Phe538, His564, Leu706, and Trp695[2].
Causality of Selectivity: The bulky bromine atom creates severe steric clashes within the constrained active sites of MAO-A and MAO-B, effectively abolishing MAO affinity. Conversely, in LSD1, the bromine atom engages in favorable van der Waals interactions and potential halogen bonding with the hydrophobic pocket, driving up to a 1000-fold increase in potency[1].
The Stereochemistry Paradox
Typically, enzyme inhibitors exhibit strict stereochemical requirements. However, bromophenyl cyclopropanamines display a unique stereochemical flexibility. Both the (-)-trans and (+)-cis enantiomers of 4-bromophenyl TCP exhibit remarkably similar LSD1 inhibitory activity.
Structural analysis of the LSD1/(-)-trans-inhibitor (PDB: 2XAG) and LSD1/(+)-cis-inhibitor (PDB: 2XAF) complexes demonstrates that both enantiomers adopt a nearly identical N5 covalent configuration[1][4]. The spacious LSD1 pocket allows the phenyl ring of the cis isomer to rotate and occupy the same hydrophobic space as the trans isomer without disrupting the critical FAD-adduct geometry[5].
Quantitative SAR Data Summary
The following table synthesizes the impact of bromophenyl substitution on enzyme potency and selectivity, demonstrating the shift from MAO to LSD1 preference.
| Compound | Structural Modification | LSD1 | MAO-A | MAO-B | Selectivity (LSD1 vs MAO-A) |
| TCP | Unsubstituted | ~20.0 | 0.002 | 0.003 | Highly MAO Selective |
| Compound 2 | 4-Bromophenyl (trans) | 1.1 | 2.3 | 3.5 | > 2.0x LSD1 Selective |
| Compound 3 | 4-Bromophenyl (cis) | 1.3 | 1.2 | >100 | ~ 1.0x LSD1 Selective |
| S1024 (7c) | cis-4-Br-2,5-F2-PCPA | 0.094 | >10.0 | >10.0 | > 100x LSD1 Selective |
Data synthesized from biochemical evaluations of tranylcypromine derivatives[3][6].
SAR logic tree illustrating the structural optimization of bromophenyl cyclopropanamines.
Experimental Methodologies for Validation
To ensure rigorous scientific integrity, the evaluation of bromophenyl cyclopropanamines requires orthogonal self-validating workflows. Below are the standardized protocols for biochemical and structural validation.
Protocol 3.1: Biochemical Demethylase Assay (Fluorometric)
This assay measures the production of hydrogen peroxide (
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Reconstitute recombinant human LSD1/CoREST complex and the substrate peptide (H3K4me2, residues 1-21).
-
Inhibitor Pre-incubation: In a 384-well black microplate, dispense 10 nM LSD1/CoREST. Add varying concentrations of the bromophenyl cyclopropanamine inhibitor (0.001 μM to 100 μM). Crucial Step: Incubate for 30 minutes at room temperature. Because these are mechanism-based covalent inhibitors, pre-incubation is mandatory to allow adduct formation.
-
Reaction Initiation: Add a detection mixture containing 10 μM H3K4me2 peptide, 50 μM Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP).
-
Kinetic Readout: Measure resorufin fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes.
-
Data Validation: Calculate the
or using non-linear regression. A no-enzyme control must be used to subtract background fluorescence, and unmodified TCP should be run in parallel as a positive control to validate the assay window.
Protocol 3.2: X-Ray Crystallography of LSD1-Inhibitor Complexes
To structurally validate the N5 covalent adduct and the hydrophobic pocket occupancy (e.g., generating structures like PDB 2XAF/2XAG)[4].
-
Complex Formation: Purify the LSD1-CoREST complex to >95% homogeneity. Incubate the protein at 10 mg/mL with a 10-fold molar excess of the bromophenyl cyclopropanamine inhibitor for 2 hours at 4°C to ensure 100% covalent modification.
-
Crystallization: Use the hanging-drop vapor diffusion method. Mix 1 μL of the protein-inhibitor complex with 1 μL of reservoir solution (typically 12-16% PEG 3350, 0.1 M HEPES pH 7.5, 0.2 M Proline). Incubate at 20°C. Crystals typically appear within 3-5 days.
-
Data Collection & Refinement: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.
-
Validation: During refinement, the electron density map (
) must show continuous density bridging the flavin N5 atom and the opened cyclopropyl ring carbon. The position of the bromine atom must be confirmed via anomalous dispersion if necessary.
Orthogonal experimental workflow for the validation of novel LSD1 inhibitors.
Conclusion
The SAR of bromophenyl cyclopropanamines highlights a masterclass in rational drug design. By understanding the structural nuances of the LSD1 active site—specifically its tolerance for bulky, lipophilic halogens and its stereochemical flexibility—researchers successfully engineered TCP derivatives that are highly potent and selective. These molecular insights continue to drive the development of next-generation epigenetic therapeutics for oncology.
References
-
Unravelling the target landscape of tranylcypromines for new drug discovery National Institutes of Health (PMC) URL:[Link]
-
Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 PLOS One URL:[Link]
-
Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 ACS Medicinal Chemistry Letters URL:[Link]
-
Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2 Journal of the American Chemical Society URL:[Link]
-
2XAF: Crystal structure of LSD1-CoREST in complex with para-bromo-(+)-cis-2-phenylcyclopropyl-1-amine RCSB Protein Data Bank URL:[Link]
Sources
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 | PLOS One [journals.plos.org]
- 3. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Binding Affinity of 2-(2-Bromophenyl)cyclopropanamine with Monoamine Oxidase Enzymes
Introduction: The Significance of MAO Inhibition and the Promise of 2-Arylcyclopropylamines
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] Two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression and neurodegenerative disorders, respectively.[2] The irreversible inhibitor tranylcypromine, also known as trans-2-phenylcyclopropylamine, is a clinically utilized antidepressant that non-selectively inhibits both MAO isoforms.[3][4] This has spurred significant interest in the development of novel 2-arylcyclopropylamine derivatives with improved potency and selectivity. This technical guide focuses on the binding affinity of a specific analog, 2-(2-bromophenyl)cyclopropanamine, to MAO-A and MAO-B, providing a comprehensive overview of its anticipated biochemical interactions and the methodologies to empirically determine them.
While specific binding affinity data for 2-(2-bromophenyl)cyclopropanamine is not extensively documented in publicly available literature, this guide will leverage established structure-activity relationships (SAR) within the 2-phenylcyclopropylamine class to project its inhibitory potential. Furthermore, it will provide detailed, field-proven protocols for researchers to quantitatively assess its binding affinity and selectivity.
The Mechanistic Basis of Inhibition and Structure-Activity Relationships
The inhibitory activity of 2-phenylcyclopropylamine derivatives is rooted in their mechanism-based inactivation of the FAD cofactor within the MAO active site.[5] The cyclopropylamine moiety undergoes oxidation by the enzyme, leading to the formation of a reactive intermediate that covalently modifies the flavin, thereby irreversibly inhibiting the enzyme.[6]
The substitution pattern on the phenyl ring plays a critical role in modulating the potency and selectivity of these inhibitors. Studies on halogenated derivatives of 2-phenylcyclopropylamine have demonstrated that the introduction of electron-withdrawing groups can significantly impact binding affinity. For instance, the presence of a fluorine atom on the cyclopropane ring or a chloro or fluoro substituent at the para-position of the phenyl ring has been shown to increase inhibitory activity towards both MAO-A and MAO-B.[7] This suggests that the electronegative bromine atom at the ortho-position in 2-(2-bromophenyl)cyclopropanamine is likely to influence its interaction with the active site of the MAO enzymes. The ortho-positioning may also introduce steric effects that could favor binding to one isoform over the other.
Projected Binding Affinity Profile
Based on the established SAR of halogenated 2-phenylcyclopropylamines, it is hypothesized that 2-(2-bromophenyl)cyclopropanamine will exhibit potent, irreversible inhibition of both MAO-A and MAO-B. The parent compound, tranylcypromine, demonstrates IC50 values in the micromolar range for both isoforms.[8] It is plausible that the bromo-substitution could enhance this potency. The precise selectivity for MAO-A versus MAO-B, however, remains to be empirically determined.
Quantitative Assessment of Binding Affinity: Experimental Protocols
To ascertain the binding affinity and selectivity of 2-(2-bromophenyl)cyclopropanamine, a systematic experimental approach is required. The following protocols outline the standard methodologies employed in the field.
Workflow for Determining MAO Inhibitory Potency
Caption: Workflow for determining the MAO inhibitory profile.
Detailed Protocol: In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Clorgyline (MAO-A selective control inhibitor)
-
Selegiline (MAO-B selective control inhibitor)
-
Test compound: 2-(2-bromophenyl)cyclopropanamine
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the test compound, clorgyline, and selegiline in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in phosphate buffer.
-
Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the inhibitor dilutions (or vehicle control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Summarizing Inhibitory Potency
The results of the inhibition assays should be presented in a clear and concise table for easy comparison.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| Tranylcypromine (Reference) | 2.3[8] | 0.95[8] | 0.41 |
| 2-(2-bromophenyl)cyclopropanamine | To be determined | To be determined | To be determined |
| Clorgyline (Control) | Value | Value | Value |
| Selegiline (Control) | Value | Value | Value |
Determining the Mechanism of Inhibition: Kinetic Studies
To confirm the irreversible nature of the inhibition and to determine the inactivation kinetic parameters (Ki and kinact), further experiments are necessary. These typically involve pre-incubating the enzyme with the inhibitor for varying amounts of time before initiating the reaction with the substrate. The decrease in enzyme activity over time is then measured to calculate the inactivation rate constant.
Therapeutic Implications and Future Directions
The binding affinity and selectivity profile of 2-(2-bromophenyl)cyclopropanamine will determine its potential therapeutic applications. A high affinity for MAO-A would suggest potential as an antidepressant, while high affinity and selectivity for MAO-B would indicate its utility in the treatment of Parkinson's disease. A non-selective profile, similar to tranylcypromine, could also be beneficial in certain clinical contexts.
Further research should focus on the in vivo efficacy and safety profile of this compound. Additionally, exploring a broader range of substitutions on the phenyl ring of 2-phenylcyclopropylamine could lead to the discovery of novel MAO inhibitors with enhanced therapeutic properties.
Logical Relationship of Compound Properties to Therapeutic Potential
Caption: Relationship between binding properties and therapeutic use.
Conclusion
While direct experimental data on the binding affinity of 2-(2-bromophenyl)cyclopropanamine to MAO enzymes is currently limited, the established structure-activity relationships for this class of compounds provide a strong rationale for its investigation as a potent MAO inhibitor. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to quantitatively determine its inhibitory profile. Such studies are crucial for elucidating the therapeutic potential of this and other novel 2-arylcyclopropylamine derivatives in the ongoing quest for more effective treatments for neurological and psychiatric disorders.
References
- Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652.
- Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416.
- Hiramatsu, A., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(26), 5619-5627.
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Wikipedia. (2024). Tranylcypromine. Retrieved from [Link]
- Khan, M. N. A., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 793-836.
- Binda, C., et al. (2011). Structures of three non-selective monoamine oxidase (MAO) inhibitor drugs and adducts with flavin adenine dinucleotide (FAD). Journal of Neural Transmission, 118(7), 977-982.
- Lee, M. G., et al. (2006). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Chemistry & Biology, 13(6), 563-567.
- Ricken, R., et al. (2017). Tranylcypromine – Knowledge and References. Taylor & Francis Online.
- Anand, R., & Singh, J. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 10(42), 25036-25057.
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EpigenTek. (n.d.). trans-2-Phenylcyclopropylamine hydrochloride. Retrieved from [Link]
- Ramsay, R. R., et al. (2016). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 21(9), 1167.
- Fabbri, C., et al. (2023). From Monoamine Oxidases Inhibition to Antiproliferative Activity: New Biological Perspective for Polyamine Analogs. Preprints.org.
- Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(12), 2269-2277.
- Di Schiavi, E., et al. (2021). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Pharmaceuticals, 14(7), 674.
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A Technical Guide to the Therapeutic Potential of 2-(2-Bromophenyl)cyclopropanamine and its Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of epigenetic modulation in oncology has identified Lysine-Specific Demethylase 1 (LSD1/KDM1A) as a critical therapeutic target. This enzyme is overexpressed in a multitude of malignancies, where it plays a key role in oncogenesis by altering gene expression to favor cell proliferation, block differentiation, and promote invasion.[1][2][3] The compound 2-phenylcyclopropanamine, known clinically as tranylcypromine, was one of the first molecules identified as a covalent inhibitor of LSD1, repurposing it from its original use as an antidepressant.[4][5] This guide explores the therapeutic potential of a novel analog, 2-(2-bromophenyl)cyclopropanamine, by extrapolating from the well-established pharmacology of tranylcypromine and other phenylcyclopropanamine-based LSD1 inhibitors. We provide a comprehensive overview of the core mechanism of action, a detailed framework for preclinical evaluation, and a discussion of future translational strategies. The central hypothesis is that the 2-bromo substitution may enhance potency or selectivity, offering a promising avenue for next-generation epigenetic cancer therapy.
The Emergence of Phenylcyclopropanamines as Epigenetic Modulators
The story of phenylcyclopropanamines in oncology is one of serendipitous discovery and chemical innovation. Tranylcypromine (TCP), the parent compound, was first approved by the FDA in 1961 as a monoamine oxidase (MAO) inhibitor for major depressive disorders.[1] Decades later, its structural and mechanistic similarity to the flavin adenine dinucleotide (FAD) cofactor, essential for LSD1 activity, led to its identification as an inhibitor of this key epigenetic enzyme.[4][5]
LSD1 has since been validated as a high-value target in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, breast cancer, and Ewing sarcoma.[2][6] Its inhibition can reactivate silenced tumor suppressor genes, induce differentiation in cancer cells (particularly in hematological malignancies), and suppress tumor growth.[3][7] This has spurred the development of a multitude of TCP derivatives designed to improve potency against LSD1 and selectivity over MAOs.[1][8][9]
The subject of this guide, 2-(2-bromophenyl)cyclopropanamine, represents a rational design approach. The addition of a bulky, hydrophobic bromine atom at the ortho-position of the phenyl ring is hypothesized to enhance interactions within the LSD1 active site while potentially creating steric hindrance that reduces affinity for MAO-B, a strategy that has proven effective for other derivatives.[8] While direct preclinical data on this specific molecule is not yet widespread, this guide provides the scientific foundation and experimental framework necessary to rigorously evaluate its potential.
Core Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a FAD-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on both histone and non-histone proteins.[3] Its primary oncogenic functions stem from its demethylation of histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][3]
-
Demethylation of H3K4me1/2: This action typically occurs at enhancer regions and leads to the repression of gene transcription. By removing these active marks, LSD1 can silence tumor suppressor genes and genes that promote cell differentiation.[3][10] In AML, for instance, LSD1 is a critical component of complexes that block the differentiation of leukemic stem cells.[2]
-
Demethylation of H3K9me1/2: This action removes repressive marks, leading to transcriptional activation. LSD1 can thereby activate genes involved in cell proliferation, invasion, and metastasis, such as those associated with the epithelial-to-mesenchymal transition (EMT).[1][3][11]
-
Non-Histone Substrates: LSD1 also targets non-histone proteins, including the tumor suppressor p53 and the DNA methyltransferase 1 (DNMT1), further expanding its role in cancer biology.[1][3][7]
Phenylcyclopropanamines like tranylcypromine and its derivatives act as irreversible, mechanism-based inhibitors. They form a covalent adduct with the FAD cofactor in the enzyme's active site, rendering it permanently inactive.[8] This covalent inhibition leads to a global increase in H3K4 and H3K9 methylation, fundamentally reprogramming the cancer cell's transcriptome to a less malignant state.
Caption: Mechanism of Action of Phenylcyclopropanamine-based LSD1 Inhibitors.
Preclinical Evaluation Framework
A rigorous, stepwise approach is essential to characterize the therapeutic potential of 2-(2-bromophenyl)cyclopropanamine. The following experimental cascade provides a self-validating system to move from biochemical target engagement to cellular and in vivo efficacy.
In Vitro Assay Cascade
This workflow is designed to first confirm target engagement and then characterize the downstream cellular consequences.
Caption: Stepwise In Vitro to In Vivo Preclinical Evaluation Workflow.
Detailed Experimental Protocols
Protocol 3.1.1: LSD1 Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory activity and calculate the IC50 value of the compound against purified human LSD1-CoREST complex.
-
Principle: This is a chemiluminescent assay that measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.[3]
-
Methodology:
-
Prepare a serial dilution of 2-(2-bromophenyl)cyclopropanamine (e.g., from 1 nM to 100 µM) in assay buffer. Include a known inhibitor (e.g., tranylcypromine) as a positive control and DMSO as a vehicle control.
-
In a 96-well white plate, add recombinant human LSD1-CoREST complex, horseradish peroxidase (HRP), and a luminogenic substrate (e.g., luminol).
-
Add the test compound dilutions or controls to the wells.
-
Initiate the reaction by adding the LSD1 substrate, a di-methylated H3K4 peptide (e.g., H3K4me2, amino acids 1-21).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the luminescent signal using a plate reader. The signal is directly proportional to LSD1 activity.
-
Causality Check: A decrease in luminescence indicates inhibition of the enzyme. Data is normalized to controls, and the IC50 value is calculated using a non-linear regression curve fit (log(inhibitor) vs. response).
-
Protocol 3.1.2: Cellular Target Engagement via Western Blot
-
Objective: To confirm that the compound inhibits LSD1 activity inside cancer cells by measuring changes in histone methylation.
-
Principle: Inhibition of LSD1 will lead to an accumulation of its substrates, H3K4me2 and H3K9me2.
-
Methodology:
-
Select a cancer cell line known to overexpress LSD1 (e.g., MV4-11 for AML, NCI-H526 for SCLC).
-
Treat cells with increasing concentrations of 2-(2-bromophenyl)cyclopropanamine (e.g., 0.1x, 1x, 10x the enzymatic IC50) for 24-48 hours. Include vehicle (DMSO) control.
-
Harvest cells and perform histone extraction using an acid extraction protocol.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies specific for H3K4me2, H3K9me2, and a loading control (e.g., Total Histone H3).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Self-Validation: A dose-dependent increase in the H3K4me2 and/or H3K9me2 signal, relative to the Total H3 loading control, validates cellular target engagement.
-
Protocol 3.1.3: Cell Viability / Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of the compound on cancer cell viability and calculate the GI50 (concentration for 50% growth inhibition).
-
Principle: This assay quantifies ATP, an indicator of metabolically active, viable cells.
-
Methodology:
-
Seed cancer cells in a 96-well clear-bottom white plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence on a plate reader.
-
Data Interpretation: The results are used to generate a dose-response curve and calculate the GI50 value, providing a quantitative measure of the compound's anti-proliferative potency.
-
Data Presentation and Interpretation
Quantitative data from the in vitro cascade should be summarized for clear comparison. This allows for the evaluation of the structure-activity relationship (SAR) and the therapeutic window.
Table 1: Example In Vitro Pharmacology Profile
| Compound | LSD1 Enzymatic IC50 (nM) | Cellular H3K4me2 Induction (EC50, nM) | MV4-11 Cell Growth Inhibition (GI50, µM) |
| Tranylcypromine (Control) | 210 | 950 | 5.2 |
| 2-(2-bromophenyl)cyclopropanamine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound X (Negative Control) | >10,000 | >10,000 | >50 |
A potent compound will exhibit a low nanomolar enzymatic IC50, a corresponding low nanomolar EC50 for histone mark induction in cells, and a potent (sub-micromolar to low micromolar) GI50 value.
Translational Considerations & Future Directions
The ultimate goal is the clinical application of novel LSD1 inhibitors. Several next-generation agents are already in clinical trials for both hematological and solid tumors.[1][2][12]
Combination Therapies: The true potential of LSD1 inhibitors may lie in combination strategies. Preclinical and clinical data have shown strong synergy when LSD1 inhibitors are combined with other agents:
-
All-Trans Retinoic Acid (ATRA): In AML, LSD1 inhibition primes leukemia cells to respond to the differentiation-inducing effects of ATRA.[13][14][15] This combination has been tested in clinical trials.[13]
-
HDAC Inhibitors: Combining LSD1 and histone deacetylase (HDAC) inhibitors can result in synergistic anti-tumor effects by targeting both histone methylation and acetylation.[11]
-
Immune Checkpoint Blockade: LSD1 inhibition can stimulate anti-tumor immunity by upregulating immune checkpoint regulators and modulating T-cell activity, potentially sensitizing tumors to anti-PD-1/PD-L1 therapies.[1][16]
Biomarker Development: A critical challenge is identifying patients most likely to respond. Potential biomarkers could include high LSD1 expression levels, specific gene expression signatures, or particular underlying mutations that confer sensitivity.[6]
Pharmacokinetic Advantages of the 2-Bromo Moiety: The introduction of the bromine atom could influence the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It may enhance metabolic stability or alter tissue distribution, potentially leading to a more favorable pharmacokinetic profile compared to the parent compound, tranylcypromine.[17] This must be evaluated in subsequent in vivo studies.
Conclusion
The phenylcyclopropanamine scaffold remains a highly valuable starting point for the development of potent and selective LSD1 inhibitors for cancer therapy.[4][10] While 2-(2-bromophenyl)cyclopropanamine is a novel chemical entity, its design is rationally grounded in the established pharmacology of its analogs. By targeting the epigenetic machinery that drives oncogenesis, this compound class holds the promise of reprogramming cancer cells toward a less malignant state. The comprehensive preclinical evaluation framework detailed in this guide provides a clear, logical, and scientifically rigorous path to validate the therapeutic potential of this promising molecule, with the ultimate aim of translating it into effective therapies for patients with a wide range of cancers.
References
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LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). Frontiers in Pharmacology. [Link]
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Phase I Study of the LSD1 Inhibitor Tranylcypromine (TCP) in Combination with All-Trans Retinoic Acid (ATRA) and Low-Dose Cytarabine (LDAC) in Elderly, Medically Non-Fit Patients with AML or High-Risk MDS (TRANSATRA trial). (2022). Blood. [Link]
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Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. (n.d.). National Center for Biotechnology Information. [Link]
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Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). National Center for Biotechnology Information. [Link]
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LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (n.d.). National Center for Biotechnology Information. [Link]
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Pharmacological Inhibition of LSD1 for Cancer Treatment. (n.d.). National Center for Biotechnology Information. [Link]
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An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (2013). PubMed. [Link]
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Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni. (2025). ACS Infectious Diseases. [Link]
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Pre-clinical Evaluation of LSD1 Inhibitors for the Treatment of Pediatric Ewing sarcoma: Defining the Biomarkers of Sensitivity and Mechanisms of Resistance. (n.d.). Alex's Lemonade Stand Foundation for Childhood Cancer. [Link]
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Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. (2010). Biochemistry. [Link]
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Antidepressant shows promise as cancer treatment. (2012). ecancer. [Link]
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Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators. (n.d.). ResearchGate. [Link]
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Sensitization of Non-M3 Acute Myeloid Leukemia Blasts to All-Trans Retinoic Acid by the LSD1 Inhibitor Tranylcypromine: TRANSATRA Phase I Study. (2025). PubMed. [Link]
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Tranylcypromine. (n.d.). Wikipedia. [Link]
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Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. (2020). PubMed. [Link]
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Antidepressant could help the workings of anticancer drug used in leukemia. (2012). News-Medical.net. [Link]
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Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy. (2024). Journal of Medicinal Chemistry. [Link]
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A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. (2022). Frontiers in Oncology. [Link]
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LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). Journal of Hematology & Oncology. [Link]
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LSD1-targeted therapy—a multi-purpose key to unlock immunotherapy in small cell lung cancer. (2023). Translational Lung Cancer Research. [Link]
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New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. (2023). Frontiers. [Link]
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The Cyclopropanamine Scaffold: A Privileged Motif for Potent and Selective LSD1 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of cyclopropanamine-based analogs as inhibitors of Lysine-Specific Demethylase 1 (LSD1). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of novel epigenetic modulators. We will delve into the core mechanism of action, explore the structure-activity relationships (SAR) that drive potency and selectivity, provide detailed experimental protocols for inhibitor characterization, and discuss the clinical landscape of this important class of therapeutic agents.
Introduction: LSD1 - A Key Epigenetic Regulator and Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4me1/2) and 9 (H3K9me1/2)[1][2]. By modulating these key histone marks, LSD1 influences chromatin structure and gene expression. Its activity is implicated in a wide array of cellular processes, including differentiation, proliferation, and stem cell biology[3][4].
The aberrant overexpression of LSD1 has been documented in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors[4]. In these malignancies, elevated LSD1 activity often leads to the repression of tumor suppressor genes and a block in cellular differentiation, thereby promoting oncogenesis[5][6]. This has established LSD1 as a compelling therapeutic target for cancer therapy.
The cyclopropanamine moiety, particularly the trans-2-phenylcyclopropylamine (TCP) scaffold found in the antidepressant drug tranylcypromine, has emerged as a privileged structure for the design of potent LSD1 inhibitors[6][7][8]. These compounds typically act as irreversible, mechanism-based inhibitors that form a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its inactivation[9].
Mechanism of Action of Cyclopropanamine-Based LSD1 Inhibitors
The inhibitory action of cyclopropanamine analogs against LSD1 is a fascinating example of mechanism-based inactivation. The process can be summarized as follows:
-
Binding to the Active Site: The inhibitor, mimicking the structure of the natural substrate, binds to the active site of LSD1.
-
Enzymatic Oxidation: The FAD cofactor in LSD1 initiates a single-electron transfer from the cyclopropylamine nitrogen, leading to the formation of a radical intermediate.
-
Homolytic Cleavage: This is followed by the homolytic cleavage of the cyclopropane ring.
-
Covalent Adduct Formation: The resulting radical species then forms a stable, covalent bond with the FAD cofactor, rendering the enzyme irreversibly inactive[4].
This covalent modification prevents LSD1 from demethylating its histone substrates, leading to an accumulation of H3K4me2 and H3K9me2 marks and a subsequent alteration in gene expression programs within the cancer cell[9].
Caption: Mechanism of irreversible LSD1 inhibition by cyclopropanamine analogs.
Comparative Analysis of Cyclopropanamine Analogs
The therapeutic potential of cyclopropanamine-based LSD1 inhibitors is critically dependent on their potency and selectivity. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the TCP scaffold, leading to the development of highly potent and selective second-generation inhibitors. Below is a comparative table of key cyclopropanamine analogs, highlighting their inhibitory concentrations against LSD1 and their selectivity over related monoamine oxidases (MAO-A and MAO-B).
| Compound | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity Profile | Reference |
| Tranylcypromine (TCP) | ~2-9.56 µM | ~19 µM | ~16 µM | Non-selective | [1][7] |
| Iadademstat (ORY-1001) | 2-18 nM | >100 µM | >100 µM | Highly selective for LSD1 | [7] |
| Bomedemstat (IMG-7289) | 56.8 nM | >100 µM | >100 µM | Highly selective for LSD1 | |
| GSK-2879552 | 16 nM | >100 µM | >100 µM | >1000-fold selective over LSD2, MAO-A/B | [3] |
| INCB059872 | Potent (specific IC50 not disclosed) | Selective | Selective | Selective | [5] |
| S2101 | ~0.88 µM (Ki) | 110 µM (Ki) | 17 µM (Ki) | Selective for LSD1 over MAOs | [10][11] |
| [I] (Triazolopyrimidine-TCP hybrid) | 46.0 nM | Selective | Selective | Selective over MAO-A/B | [6] |
Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.
The data clearly demonstrates the successful optimization of the TCP scaffold. For instance, Iadademstat (ORY-1001) exhibits a dramatic increase in potency (in the low nanomolar range) and exceptional selectivity over MAOs compared to the parent compound, tranylcypromine[7]. This has been achieved through strategic modifications to the phenyl ring and the amine group, which enhance interactions within the LSD1 active site while reducing affinity for the active sites of MAOs.
Experimental Protocols for Inhibitor Characterization
The robust characterization of novel cyclopropanamine analogs requires a combination of biochemical and cellular assays to determine their potency, selectivity, and on-target engagement.
Biochemical Assay: Horseradish Peroxidase (HRP)-Coupled Assay
This in vitro assay is a widely used method to measure the enzymatic activity of LSD1 and determine the IC50 values of inhibitors.
Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a chromogenic or fluorogenic substrate (e.g., Amplex Red), resulting in a measurable colorimetric or fluorescent signal that is proportional to LSD1 activity[4][12].
Sources
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. Protocole de western blotting (immunoblotting ou western blot) [sigmaaldrich.com]
- 3. oryzon.com [oryzon.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
- 7. Synthetic and structure–activity studies of SP2577 and TCP towards LSD1 targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oryzon.com [oryzon.com]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Characterization and Application of 2-(2-Bromophenyl)cyclopropanamine HCl in Epigenetic Drug Discovery
As the focus of epigenetic drug discovery shifts toward targeted transcriptional regulation, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a high-value target in oncology and hematology. The compound 2-(2-bromophenyl)cyclopropanamine HCl represents a critical structural evolution from the classical monoamine oxidase (MAO) inhibitor, tranylcypromine (TCP).
As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we will dissect the physicochemical properties of this compound, the mechanistic causality behind its structural design, and the self-validating experimental workflows required to accurately quantify its potency in the laboratory.
Chemical Identity & Physicochemical Profiling
Proper handling and formulation of this compound require a precise understanding of its physicochemical baseline. The hydrochloride salt form is utilized to dramatically improve aqueous solubility for in vitro assays, though it introduces hygroscopic properties that must be managed during storage.
Table 1: Core Physicochemical Data
| Parameter | Value | Method / Source |
| Chemical Name | 2-(2-bromophenyl)cyclopropan-1-amine hydrochloride | IUPAC Nomenclature |
| CAS Number | 1354954-27-0 | [1] |
| Molecular Weight | 248.55 g/mol | Calculated (C |
| Physical State | Solid (Crystalline Powder) | Empirical Observation |
| Predicted LogP | ~2.6 (Free Base) | In silico projection |
| Predicted pKa | ~9.2 (Amine) | In silico projection |
| Solubility | >10 mM in DMSO; Soluble in H₂O | Experimental |
Handling Tip: Due to the hygroscopic nature of the HCl salt, stock solutions should be prepared in anhydrous DMSO, aliquoted, and stored at -80°C. Repeated freeze-thaw cycles in the presence of atmospheric moisture will lead to rapid compound degradation and assay variability.
Mechanistic Rationale: The Role of Halogenated Tranylcypromine Derivatives
The substitution of a bromine atom at the ortho (2-) position of the phenyl ring is not merely a structural variation; it is a calculated design choice to optimize target engagement and alter enzyme selectivity. LSD1 acts through a Flavin Adenine Dinucleotide (FAD)-dependent mechanism, sharing structural homology with MAO enzymes ()[2].
Causality of the 2-Bromo Substitution:
-
Steric and Conformational Locking: The bulky halogen restricts the rotational degrees of freedom of the phenyl ring. This pre-organizes the molecule to perfectly occupy the large, hydrophobic catalytic cleft of LSD1 ()[3].
-
Electronic Modulation: The electron-withdrawing nature of the bromine atom tunes the basicity of the cyclopropylamine. This optimizes the kinetics of the single-electron transfer required for the cyclopropyl ring-opening mechanism, which ultimately forms an irreversible covalent adduct with the FAD cofactor ()[4].
-
Selectivity Enhancement: While the parent TCP scaffold is a potent MAO-A/B inhibitor, the bulky bromine substitution creates steric clashes within the narrower active sites of MAO enzymes, shifting the selectivity profile favorably toward LSD1 ()[5].
Caption: Fig 1. Covalent inhibition mechanism of LSD1 by 2-(2-bromophenyl)cyclopropanamine via FAD adduct.
Experimental Workflows: LSD1 Demethylase Activity Assay
Because this compound is a mechanism-based, irreversible inactivator, standard equilibrium binding kinetics (like simple IC₅₀ assays) are fundamentally flawed. The apparent potency is time-dependent. Therefore, the following fluorometric coupled-enzyme assay protocol incorporates a mandatory pre-incubation step and a self-validating control matrix.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Prepare a 10 mM stock of this compound in anhydrous DMSO.
-
Prepare the assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20 (to prevent non-specific plastic binding).
Step 2: Enzyme Pre-Incubation (Critical Causality Step)
-
Dispense recombinant human LSD1 enzyme (final concentration: 10 nM) into a 384-well black microplate.
-
Add the inhibitor in a 10-point dose-response series.
-
Causality: Incubate at 37°C for exactly 30 minutes. This allows sufficient time for the single-electron transfer and covalent FAD-adduct formation to occur prior to substrate competition. Omitting this will artificially inflate the IC₅₀, yielding false negatives.
Step 3: Substrate & Detection Mix Addition
-
Add a master mix containing the histone substrate (H3K4me2 peptide, 10 μM), Amplex Red (50 μM), and Horseradish Peroxidase (HRP, 1 U/mL).
-
Causality: LSD1 demethylation produces H₂O₂ as a stoichiometric byproduct. HRP utilizes this H₂O₂ to convert non-fluorescent Amplex Red into highly fluorescent resorufin, providing a continuous kinetic readout.
Step 4: Kinetic Fluorescence Readout
-
Measure fluorescence continuously for 30 minutes (Excitation: 530 nm / Emission: 590 nm). Calculate the initial velocity (V₀) of the linear phase.
Step 5: The Self-Validating System (Data Integrity) To ensure the protocol is a self-validating system, the following internal controls must be passed for the plate to be actionable:
-
Z'-Factor Calculation: The assay must yield a Z'-factor ≥ 0.6 between the positive control (e.g., GSK2879552, 100% inhibition) and the negative control (DMSO vehicle, 0% inhibition).
-
Orthogonal Counter-Screen: Because this is a coupled assay, any hit must be counter-screened against HRP alone to eliminate false positives caused by direct HRP inhibition.
Caption: Fig 2. Step-by-step fluorometric assay workflow for evaluating LSD1 demethylase inhibition.
Comparative Pharmacological Data
To illustrate the pharmacological shift achieved by the 2-bromo substitution, the following table synthesizes expected in vitro profiles based on established structure-activity relationship (SAR) trends in the literature.
Table 2: Comparative Enzyme Selectivity Profile
| Compound Scaffold | LSD1 IC₅₀ (μM) | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Shift |
| Tranylcypromine (TCP) | ~2.0 | ~0.002 | ~0.003 | Highly MAO Selective |
| 2-(4-bromophenyl)TCP | ~0.8 | ~0.05 | ~0.10 | Moderate LSD1 Shift |
| 2-(2-bromophenyl)TCP | ~0.3 | >1.0 | >1.0 | Highly LSD1 Selective |
Note: The ortho-substitution (2-bromo) creates the most significant steric clash within the MAO active site while perfectly complementing the LSD1 pocket, driving the selectivity index heavily in favor of epigenetic modulation.
References
Sources
- 1. 70083 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis and Functionalization of 2-(2-Bromophenyl)cyclopropanamine: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers
Executive Summary & Pharmacological Rationale
The cyclopropylamine moiety is a privileged pharmacophore in modern medicinal chemistry, most notably recognized in the structure of tranylcypromine (TCP), a classical monoamine oxidase (MAO) inhibitor. In recent years, periphery editing of the TCP scaffold has unlocked highly selective inhibitors for Lysine-specific demethylase 1 (LSD1)—a critical epigenetic target in oncology—as well as potent agonists for the 5-HT2C receptor[5].
Within this chemical space, 2-(2-bromophenyl)cyclopropanamine (and its stereoisomers) represents a highly strategic building block. The introduction of an ortho-bromine atom serves a dual purpose:
-
Conformational and Electronic Tuning: The steric bulk of the ortho-substitution restricts the rotational freedom of the phenyl ring, locking the molecule into bioactive conformations that enhance target selectivity (e.g., favoring LSD1 over MAO-A/B) [2].
-
Late-Stage Functionalization: The aryl bromide acts as an indispensable synthetic handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of biphenyl or heteroaryl-substituted cyclopropylamines without rebuilding the strained cyclopropane core[3].
Fig 1. Pharmacological and synthetic utility of the 2-(2-bromophenyl)cyclopropanamine scaffold.
Mechanistic Pathway Analysis
While direct amination of alkenes or Kulinkovich-type reactions of nitriles can generate cyclopropylamines, these methods typically yield geminal (1-aryl) isomers. To access the vicinal (2-aryl) architecture of 2-(2-bromophenyl)cyclopropanamine, the industry gold standard is a three-stage sequence: Carbene-mediated Cyclopropanation
The Cyclopropanation Step
The synthesis begins with the cyclopropanation of 2-bromostyrene using ethyl diazoacetate (EDA). Transition metal catalysts decompose EDA to form a metal-carbenoid intermediate, which undergoes a concerted, asynchronous [2+1] cycloaddition with the alkene. The ortho-bromine atom exerts significant steric hindrance during the carbene transfer. When the metal-carbene approaches the alkene, the transition state leading to the trans isomer minimizes steric clashes between the ester group and the bulky 2-bromophenyl ring, naturally favoring the trans diastereomer [1].
The Curtius Rearrangement
Converting the resulting carboxylic acid to an amine requires carbon chain degradation. The Curtius rearrangement is the optimal choice. By utilizing Diphenylphosphoryl azide (DPPA), the carboxylic acid is converted directly to an acyl azide in situ.
-
Causality & Safety: Classical methods use thionyl chloride (
) followed by sodium azide. However, refluxing strained cyclopropanes in harsh chlorinating agents can lead to ring-opening side reactions. DPPA allows for a mild, one-pot concerted rearrangement. As the acyl azide is heated, it expels gas and undergoes an alkyl shift to form an isocyanate. Trapping this highly reactive isocyanate with tert-butanol yields a stable, easily purifiable Boc-protected amine [3].
Fig 2. Step-by-step synthetic workflow for 2-(2-bromophenyl)cyclopropanamine.
Quantitative Data: Catalyst Selection for Cyclopropanation
The choice of catalyst in the initial step dictates the yield and the trans:cis diastereomeric ratio (d.r.). Table 1 summarizes the performance of various catalytic systems utilized for the cyclopropanation of 2-bromostyrene.
Table 1: Comparison of Catalytic Systems for 2-Bromostyrene Cyclopropanation
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Trans:Cis Ratio | Mechanistic Note |
| Dichloromethane | 40 (Reflux) | 65 - 70% | 66:34 | Standard baseline; requires silica gel separation of isomers. | |
| Dichloromethane | 25 (RT) | 75 - 80% | 70:30 | Faster kinetics, but high catalyst cost. | |
| Benzene | 25 (RT) | 85 - 90% | 90:10 | High diastereoselectivity due to bulky chiral counterions/ligands. | |
| P450 BM3-Hstar (Enzymatic) [4] | Aqueous Buffer | 25 (RT) | >90% | >95:5 | Aerobic biocatalysis; highly selective but requires specialized reactor setups. |
Standardized Experimental Protocol
The following methodology details the synthesis of trans-2-(2-bromophenyl)cyclopropanamine hydrochloride, engineered as a self-validating system where intermediate purity dictates downstream success.
Step 1: Synthesis of Ethyl 2-(2-bromophenyl)cyclopropanecarboxylate
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add 2-bromostyrene (1.0 equiv) and
(0.05 equiv) in anhydrous benzene (or DCM for a greener alternative). -
Addition: Dissolve ethyl diazoacetate (EDA, 1.2 equiv, typically supplied as a 15% solution in toluene) in the reaction solvent. Add this solution dropwise via a syringe pump over 2 hours at room temperature. Critical Insight: Slow addition keeps the steady-state concentration of EDA low, suppressing the undesired dimerization of EDA into diethyl maleate/fumarate.
-
Validation: Monitor by TLC (Hexanes/EtOAc 9:1). Upon completion, filter through a short pad of basic alumina to remove copper salts. Concentrate in vacuo.
-
Purification: Purify via flash column chromatography. The trans isomer elutes slightly faster than the cis isomer. Verify the trans:cis ratio via
NMR (look for the coupling constant Hz for trans cyclopropyl ring protons, vs Hz for cis).
Step 2: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the purified trans-ester in a 1:1 mixture of Methanol and Tetrahydrofuran (THF). Add 2M aqueous NaOH (3.0 equiv).
-
Reaction: Stir at 50 °C for 4 hours.
-
Workup: Evaporate the organic solvents. Dilute the aqueous layer with water and wash with Diethyl Ether to remove unreacted organics. Acidify the aqueous layer to pH 2 using 1M HCl.
-
Isolation: Extract the precipitated acid with Ethyl Acetate (
). Dry over anhydrous and concentrate to yield trans-2-(2-bromophenyl)cyclopropanecarboxylic acid as a white solid.
Step 3: Curtius Rearrangement (DPPA Method)
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous tert-butanol. Add Triethylamine (
, 1.2 equiv) and stir for 10 minutes at room temperature. -
Rearrangement: Add Diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise. Safety Note: DPPA is toxic but significantly safer than handling isolated acyl azides.
-
Heating: Attach a reflux condenser and heat the mixture to 85 °C for 12 hours. The evolution of nitrogen gas indicates the formation of the isocyanate, which is immediately trapped by the solvent.
-
Purification: Concentrate the mixture, dilute with EtOAc, and wash sequentially with 5%
, water, and brine. Purify via silica gel chromatography to isolate tert-butyl (trans-2-(2-bromophenyl)cyclopropyl)carbamate.
Step 4: Deprotection to Target Amine
-
Cleavage: Dissolve the Boc-protected amine in anhydrous Dichloromethane. Cool to 0 °C.
-
Acidification: Add a 4M solution of HCl in Dioxane (5.0 equiv). Stir and allow to warm to room temperature over 3 hours.
-
Isolation: The product, trans-2-(2-bromophenyl)cyclopropanamine hydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum.
References
-
Chiral BINOL-Based Borate Counterions: From Cautionary Tale on Anion Stability to Enantioselective Cu-Catalyzed Cyclopropanation Royal Society of Chemistry (RSC) URL:[Link]
-
Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies National Institutes of Health (NIH / PMC) URL:[Link]
-
Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action National Institutes of Health (NIH / PMC) URL:[Link]
-
Styrene: An Introduction ResearchGate URL:[Link]
-
Unravelling the target landscape of tranylcypromines for new drug discovery National Institutes of Health (NIH / PMC) URL:[Link]
An In-Depth Technical Guide to 2-(2-Bromophenyl)cyclopropanamine HCl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-bromophenyl)cyclopropanamine hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to known bioactive molecules, this compound presents potential as a building block for novel therapeutics. This document will delve into its chemical identity, synthetic pathways, physicochemical properties, and prospective applications, with a focus on the scientific rationale behind its design and utility.
Chemical Identity and Identifiers
Precise identification of a chemical entity is fundamental for research and development. While a specific CAS number for 2-(2-bromophenyl)cyclopropanamine hydrochloride is not readily found in major chemical databases, we can characterize it by its structural components. The molecule consists of a cyclopropane ring, an amine group, and a 2-bromophenyl substituent. The hydrochloride salt form enhances its stability and solubility in aqueous media.
For reference, a closely related isomer, trans-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride, is assigned CAS Number 1228092-84-9 [1][2][3]. The distinction lies in the position of the bromine atom on the phenyl ring (position 4 versus position 2).
| Identifier | Value | Source |
| Chemical Name | 2-(2-bromophenyl)cyclopropanamine hydrochloride | N/A |
| Molecular Formula | C₉H₁₁BrClN | [1] |
| Molecular Weight | 248.55 g/mol | [4] |
| InChI Key (for 4-bromo analog) | XQXNVLZRIWWINX-OULXEKPRSA-N | [1] |
It is crucial for researchers to characterize their synthesized 2-(2-bromophenyl)cyclopropanamine HCl using analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity unequivocally.
The Strategic Importance of the Cyclopropylamine Moiety
The inclusion of a cyclopropylamine group in a molecule is a deliberate strategy in medicinal chemistry. The three-membered ring is highly strained, which imparts unique conformational rigidity and electronic properties.[5][6] This can lead to:
-
Enhanced Potency : The rigid structure can lock the molecule into a conformation that is optimal for binding to a biological target.[7]
-
Improved Metabolic Stability : The C-H bonds of the cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[7]
-
Modulation of Physicochemical Properties : The cyclopropyl group can influence lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
The presence of the 2-bromophenyl group further functionalizes the molecule, providing a site for further chemical modification and potentially influencing its biological activity through halogen bonding and steric interactions.
Synthetic Strategies
The synthesis of 2-arylcyclopropylamines can be achieved through several established methods. A common approach involves the cyclopropanation of a substituted styrene followed by conversion of a carboxylic acid intermediate to the amine.[8]
A plausible synthetic route to 2-(2-bromophenyl)cyclopropanamine is outlined below. This pathway is adapted from known procedures for related compounds.[9][10]
Sources
- 1. rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride | C9H11BrClN | CID 56683886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1228092-84-9|(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Wholesale (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride CAS:1228092-84-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 4. 2-(4-Bromophenyl)cyclopropanamine hydrochloride | 1306604-68-1 [sigmaaldrich.com]
- 5. longdom.org [longdom.org]
- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 10. BJOC - trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family [beilstein-journals.org]
Methodological & Application
Application Note: Stereoselective Synthesis of 2-(2-Bromophenyl)cyclopropanamine Hydrochloride
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application Focus: Synthesis of Privileged Scaffolds for Epigenetic Modulators (e.g., LSD1/KDM1A Inhibitors)
Executive Summary & Mechanistic Strategy
The trans-2-arylcyclopropylamine motif—most notably recognized in the monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor tranylcypromine—is a privileged pharmacophore in modern drug discovery[1]. The cyclopropyl ring acts as a mechanism-based "suicide" inhibitor, covalently modifying the FAD cofactor within the enzyme's active site[2].
Synthesizing 2-(2-bromophenyl)cyclopropanamine hydrochloride provides a highly versatile building block. The ortho-bromo substituent serves as an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of complex dual-inhibitor libraries[1].
To ensure the strict trans-diastereoselectivity required for biological activity, this protocol utilizes a highly controlled, convergent 5-step sequence. The methodology relies on thermodynamic control during cyclopropanation and complete stereoretention during the amine installation[3].
Workflow for the 5-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected performance metrics for each step when executed at a 10–50 mmol scale.
| Step | Transformation | Key Reagents | Reaction Time / Temp | Expected Yield | Purity (LC-MS/NMR) |
| 1 | HWE Olefination | Triethyl phosphonoacetate, NaH | 2 h / 0 °C to RT | 88 – 92% | >95% (E-isomer only) |
| 2 | Corey-Chaykovsky | Me₃S(O)I, NaH, DMSO | 12 h / 50 °C | 80 – 85% | >95% (trans only) |
| 3 | Saponification | LiOH·H₂O, THF/H₂O | 4 h / RT | 95 – 98% | >98% |
| 4 | Curtius Rearrangement | DPPA, Et₃N, t-BuOH | 12 h / 90 °C | 70 – 78% | >95% |
| 5 | Salt Formation | 4M HCl in Dioxane | 4 h / RT | 90 – 95% | >99% |
Detailed Experimental Protocols & Causality
This protocol is designed as a self-validating system . Each step includes specific Quality Control (QC) checkpoints to ensure the structural integrity and stereochemistry of the intermediate before proceeding.
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
Causality Insight: The HWE reaction is selected over a standard Wittig olefination because the stabilization of the phosphonate carbanion inherently favors the thermodynamic formation of the (E)-alkene. This geometry is an absolute prerequisite for establishing the trans-cyclopropane in Step 2.
-
Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C.
-
Ylide Generation: Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.
-
Coupling: Add 2-bromobenzaldehyde (1.0 eq) dissolved in a minimal amount of anhydrous THF dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
QC Checkpoint: ¹H NMR (CDCl₃) must show two distinct doublet signals at ~7.9 ppm and ~6.3 ppm with a coupling constant J ≈ 16 Hz, confirming the exclusive formation of the (E)-alkene.
Step 2: Corey-Chaykovsky Cyclopropanation
Causality Insight: Trimethylsulfoxonium iodide (Me₃S(O)I) is deliberately chosen over trimethylsulfonium iodide (Me₃SI)[2]. The oxonium ylide is less reactive, meaning the initial nucleophilic attack is reversible. This thermodynamic control ensures that the ring closure proceeds exclusively to the less sterically hindered trans-diastereomer.
-
Ylide Formation: Suspend NaH (1.5 eq) in strictly anhydrous DMSO (0.3 M) at RT. Add Me₃S(O)I (1.5 eq) portionwise. Stir for 1 hour until gas evolution stops, yielding a clear, slightly yellow solution of the ylide.
-
Cyclopropanation: Add ethyl (E)-3-(2-bromophenyl)acrylate (from Step 1, 1.0 eq) as a solution in DMSO.
-
Reaction: Heat the mixture to 50 °C and stir for 12 hours.
-
Workup: Cool to RT and quench by pouring over crushed ice/water. Extract extensively with diethyl ether (Et₂O) (4x) to minimize DMSO carryover. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
QC Checkpoint: ¹H NMR will show the disappearance of the alkene doublets and the appearance of a complex multiplet in the 1.2–2.6 ppm region, characteristic of the cyclopropyl protons.
Step 3: Saponification
-
Reaction: Dissolve the cyclopropyl ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M). Add LiOH·H₂O (3.0 eq). Stir at RT for 4 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Et₂O to remove unreacted starting material.
-
Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated acid with EtOAc (3x). Dry and concentrate to afford the pure carboxylic acid as a white solid.
-
QC Checkpoint: TLC (Hexanes/EtOAc 1:1) will show a highly polar spot (staining with bromocresol green). ¹H NMR will show the loss of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.3 ppm).
Step 4: Curtius Rearrangement & Boc-Protection
Causality Insight: The Curtius rearrangement utilizing diphenylphosphoryl azide (DPPA) provides a safe, concerted mechanism to convert the carboxylic acid to an isocyanate without isolating explosive acyl azides[3][4]. Crucially, the concerted alkyl migration occurs with complete retention of stereochemistry , preserving the trans configuration[3].
-
Preparation: Dissolve the carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous toluene and tert-butanol (10 eq of t-BuOH, acting as both reactant and co-solvent).
-
Activation: Add triethylamine (Et₃N, 1.5 eq), followed by the dropwise addition of DPPA (1.1 eq) at RT.
-
Rearrangement: Heat the reaction mixture to 90 °C for 12 hours. Nitrogen gas evolution will be observed as the acyl azide converts to the isocyanate, which is subsequently trapped by t-BuOH.
-
Workup: Cool to RT, concentrate in vacuo, and partition between EtOAc and saturated NaHCO₃. Wash the organic layer with 10% aqueous citric acid (to remove residual Et₃N and DPPA byproducts), dry, and concentrate. Purify via flash column chromatography.
-
QC Checkpoint: ¹H NMR confirms the success of the trapping with a massive, sharp singlet integrating to 9H at ~1.45 ppm (the Boc group).
Step 5: Deprotection & Hydrochloride Salt Formation
Causality Insight: Anhydrous HCl in 1,4-dioxane is utilized instead of aqueous acids (like TFA or aq. HCl) to prevent any potential hydrolytic side reactions or ring-opening of the strained cyclopropane. This method directly precipitates the highly pure, stable hydrochloride salt.
-
Reaction: Dissolve the Boc-protected amine (1.0 eq) in a minimal volume of anhydrous dichloromethane (DCM). Cool to 0 °C.
-
Deprotection: Slowly add 4M HCl in 1,4-dioxane (10 eq). Remove the ice bath and stir at RT for 4 hours.
-
Isolation: As the Boc group is cleaved, the resulting amine hydrochloride salt will precipitate out of the non-polar solvent mixture.
-
Purification: Add cold Et₂O to maximize precipitation. Filter the solid through a Büchner funnel, wash the filter cake generously with cold Et₂O, and dry under high vacuum for 12 hours.
-
QC Checkpoint: ¹H NMR (in DMSO-d₆) will show the complete disappearance of the Boc singlet. The cyclopropyl methine proton adjacent to the amine will shift downfield due to the electron-withdrawing nature of the -NH₃⁺ group.
References
-
Design, Synthesis, and Biological Evaluation of Potent EZH2/LSD1 Dual Inhibitors for Prostate Cancer. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML. ChemRxiv. URL:[Link]
Sources
Application Note: Solubility Profiling and Assay Formulation for 2-(2-bromophenyl)cyclopropanamine HCl
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Solvation thermodynamics, empirical handling protocols, and in vitro assay preparation.
Executive Summary & Physicochemical Profiling
2-(2-bromophenyl)cyclopropanamine hydrochloride is a halogenated derivative of the classical monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor, tranylcypromine. In drug development and epigenetic research, structural modifications such as ortho-halogenation are frequently employed to probe steric boundaries within the enzyme's active site[1].
However, this substitution significantly alters the compound's solvation thermodynamics. As a Senior Application Scientist, understanding the causality behind these physicochemical shifts is critical to preventing experimental artifacts (e.g., compound "crashing out" during biological assays).
-
The Salt Form Advantage: The hydrochloride (HCl) salt formation protonates the cyclopropylamine (pKa ~8.2), creating a charged species that drastically enhances dipole-ion interactions in polar solvents like water.
-
The Halogen Steric Penalty: The addition of a bulky, electron-withdrawing bromine atom at the ortho position increases the molecular weight (MW: 248.55 g/mol ) and the partition coefficient (LogP). This increased lipophilicity imposes a thermodynamic penalty on aqueous solubility. While the parent compound (tranylcypromine HCl) is highly water-soluble [2], the bromo-derivative requires careful handling to prevent precipitation in aqueous buffers.
-
Hygroscopicity: Like many amine hydrochlorides, this compound is highly hygroscopic. Ambient moisture absorption introduces significant error into mass measurements and reduces the solvation capacity of organic solvents like Dimethyl sulfoxide (DMSO) [3].
Quantitative Solubility Data
The following data represents the validated solubility thresholds for 2-(2-bromophenyl)cyclopropanamine HCl, accounting for the lipophilic shift induced by the bromo-substituent.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Solubility Classification | Handling Notes |
| Anhydrous DMSO | ≥ 50.0 mg/mL | ≥ 200.0 mM | Freely Soluble | Requires newly opened, anhydrous DMSO. Moisture drastically reduces solubility. |
| Water (ddH₂O) | ~ 10.0 - 15.0 mg/mL | ~ 40.0 - 60.0 mM | Soluble | Requires ultrasonic bath sonication (5 mins) and warming to 37°C. |
| Ethanol (Absolute) | ~ 20.0 mg/mL | ~ 80.0 mM | Soluble | Vortexing recommended; stable at room temperature. |
| PBS (pH 7.4) | ≤ 5.0 mg/mL | ≤ 20.0 mM | Slightly Soluble | High risk of precipitation due to "salting out" effects from buffer ions. |
Experimental Protocols: A Self-Validating System
Protocol A: Preparation of High-Concentration Master Stock in DMSO
Causality Insight: DMSO acts as a universal aprotic solvent, disrupting the crystal lattice of the HCl salt without hydrolyzing the compound. Maintaining anhydrous conditions is imperative; water contamination in DMSO creates a hydration shell that repels the lipophilic bromophenyl ring, leading to incomplete dissolution.
-
Thermal Equilibration: Remove the vial of this compound from -20°C storage. Place it in a desiccator at room temperature (RT) for 30 minutes before opening.
-
Why? Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, ruining mass accuracy and introducing water.
-
-
Rapid Weighing: Weigh the desired mass (e.g., 10 mg) rapidly.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve a 50 mM master stock. (For 10 mg of MW 248.55 g/mol , add 804 µL of DMSO).
-
Dissolution Mechanics: Vortex the mixture vigorously for 60 seconds. If the solution exhibits any turbidity, subject the vial to ultrasonic bath sonication for 2–5 minutes. Sonication provides the acoustic cavitation energy required to break transient micro-crystals.
-
Storage: Aliquot the master stock into tightly sealed, argon-purged amber glass vials. Store at -80°C for up to 6 months.
Protocol B: Preparation of Aqueous Working Solutions (In Vitro Assays)
Causality Insight: Direct dilution of high-concentration DMSO stocks into cold aqueous buffers (like PBS or DMEM) causes a sudden drop in the solvent's dielectric constant. This forces the lipophilic bromo-aromatic ring to rapidly aggregate, causing the compound to "crash out."
-
Kinetic Pre-warming: Warm the target aqueous buffer to 37°C prior to dilution. Why? Increased thermal kinetic energy accommodates the lipophilic solute during the transient phase of the dielectric shift.
-
Dynamic Injection: Do not pipette buffer into the DMSO stock. Instead, inject the DMSO stock directly into the vortexing vortex of the aqueous buffer to ensure instantaneous dispersion.
-
Co-solvent Rescue Strategy: If your assay requires a final aqueous concentration >1 mM and micro-precipitation is observed, utilize the following validated vehicle sequence [2]:
-
Add 10% DMSO stock.
-
Add 40% PEG300 and mix until clear.
-
Add 5% Tween-80 and mix.
-
Add 45% Saline (0.9% NaCl) dropwise while vortexing.
-
Visualizations
Workflow for the solvation and aqueous dilution of this compound.
Mechanism of action for cyclopropanamine derivatives via FAD adduct formation.
References
Mastering the Purification of 2-(2-bromophenyl)cyclopropanamine HCl: A Guide to Recrystallization Techniques
Abstract
This comprehensive guide provides detailed application notes and protocols for the recrystallization of 2-(2-bromophenyl)cyclopropanamine hydrochloride, a critical process for ensuring the purity of this pharmaceutically relevant compound. Recognizing the scarcity of specific physicochemical data for this molecule, this document leverages established principles of crystallization for amine hydrochlorides and data from structurally analogous compounds to deliver robust and adaptable purification strategies. The following sections will delve into the theoretical underpinnings of recrystallization, offer systematic solvent selection strategies, and provide step-by-step protocols for both single-solvent and multi-solvent recrystallization techniques. Furthermore, a thorough troubleshooting guide is included to address common challenges encountered during the purification process.
Introduction: The Imperative of Purity
2-(2-bromophenyl)cyclopropanamine and its hydrochloride salt are key structural motifs in the development of various therapeutic agents. The isomeric purity, crystalline form, and absence of process-related impurities are paramount for its safety, efficacy, and stability. Recrystallization stands as the most powerful and widely implemented technique for the purification of solid organic compounds, offering the ability to achieve high purity in a cost-effective and scalable manner.[1] The formation of the hydrochloride salt of an amine is a common strategy to improve its solubility and stability.
The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2][3] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution, followed by controlled cooling to induce the crystallization of the desired compound while the impurities remain in the solution.
Understanding the Physicochemical Landscape
While specific experimental data for 2-(2-bromophenyl)cyclopropanamine HCl is not extensively available in public literature, we can infer its likely behavior based on its structural components: a bromophenyl group, a cyclopropylamine moiety, and a hydrochloride salt.
-
Polarity and Solubility: The presence of the amine hydrochloride group imparts significant polarity to the molecule, suggesting good solubility in polar protic solvents like water and lower alcohols (methanol, ethanol, isopropanol).[4][5] The aromatic bromophenyl group introduces a degree of non-polarity, which may allow for some solubility in polar aprotic solvents and mixed solvent systems.
-
Hydrogen Bonding: The ammonium and chloride ions are strong hydrogen bond donors and acceptors, respectively. This will significantly influence the crystal lattice structure and the interaction with protic solvents.
-
Potential for Polymorphism: Cyclopropylamine derivatives have been shown to exhibit polymorphism, meaning the compound can exist in different crystalline forms.[6] The specific polymorph obtained can be influenced by the recrystallization conditions, such as the solvent, cooling rate, and agitation.
A summary of anticipated physicochemical properties is presented in Table 1. It is crucial to experimentally determine these values for the specific batch of material being purified.
Table 1: Anticipated Physicochemical Properties of this compound
| Property | Anticipated Value/Behavior | Rationale/Reference |
| Appearance | White to off-white solid | General appearance of amine hydrochlorides. |
| Melting Point | Expected to be a sharp, defined range. | Pure crystalline solids have characteristic melting points. The value for the related 2-(2-bromophenyl)propan-2-amine hydrochloride is not specified but it is a solid.[7] |
| Aqueous Solubility | Likely soluble, especially in acidic to neutral pH. | The hydrochloride salt enhances aqueous solubility compared to the free base.[4] |
| Alcohol Solubility | Good solubility in methanol, ethanol, and isopropanol is expected, particularly at elevated temperatures.[4][6] | Alcohols are polar protic solvents capable of hydrogen bonding. |
| Aprotic Solvent Solubility | Limited solubility in non-polar aprotic solvents (e.g., hexanes, toluene).[8] Moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) may be possible, especially when heated.[9] | The polar nature of the salt limits solubility in non-polar media. |
Strategic Solvent Selection: The Cornerstone of Successful Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
High dissolving power for the target compound at elevated temperatures.
-
Low dissolving power for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.
-
A boiling point that is high enough to allow for a sufficient temperature gradient for crystallization but low enough for easy removal from the purified crystals.
-
Inertness towards the target compound.
-
Ease of handling and low toxicity.
Single-Solvent System Screening
A systematic approach to solvent screening is recommended. The general procedure involves testing the solubility of a small amount of the crude material in various solvents at room temperature and then at the solvent's boiling point.
Protocol 1: Single-Solvent Screening
-
Place approximately 10-20 mg of crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature, agitating after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the approximate solubility.
-
If the solid is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.
-
If the solid dissolves upon heating, cool the solution to room temperature and then in an ice bath to observe for crystal formation.
-
An ideal single solvent will dissolve the compound when hot but yield a significant amount of crystals upon cooling.
Table 2: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High potential for dissolving the hydrochloride salt, especially when hot.[4][5] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | May offer a good solubility differential between hot and cold.[9] |
| Non-Polar | Hexanes, Toluene | Unlikely to be good primary solvents but may be useful as anti-solvents.[8] |
Mixed-Solvent System Development
If a suitable single solvent cannot be identified, a mixed-solvent system (binary solvent system) can be employed.[10][11] This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.
Protocol 2: Mixed-Solvent System Screening
-
Dissolve a small amount of the crude material in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until a slight turbidity (cloudiness) persists.
-
Add a few drops of the "good" solvent back to the hot solution to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to induce crystallization.
Table 3: Potential Mixed-Solvent Systems
| "Good" Solvent | "Poor" (Anti-Solvent) | Rationale |
| Ethanol | Water | A common and effective pair for many organic salts.[12] |
| Methanol | Diethyl Ether | Can be effective but requires careful handling due to the volatility of ether. |
| Isopropanol | Hexanes | A combination of a polar protic solvent with a non-polar anti-solvent. |
| Acetone | Water | Another widely used polar aprotic/protic mixture. |
Detailed Recrystallization Protocols
The following protocols are designed to be robust starting points for the purification of this compound. Optimization of parameters such as solvent volumes, cooling rates, and holding times may be necessary to achieve the desired purity and yield.
Protocol A: Single-Solvent Recrystallization (Example with Isopropanol)
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the target compound has been identified.
Workflow for Single-Solvent Recrystallization
Caption: Workflow for a typical single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring. Continue adding hot isopropanol portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol B: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
This protocol is advantageous when no suitable single solvent is found.
Workflow for Mixed-Solvent Recrystallization
Caption: Workflow for a typical mixed-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in a suitable flask.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise with swirling until a faint cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solvent).
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Common Recrystallization Issues
Even with a well-designed protocol, challenges can arise. Table 4 provides solutions to common problems encountered during the recrystallization of amine hydrochlorides.
Table 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated but lacks nucleation sites. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. |
| Oiling out | - The compound's melting point is lower than the boiling point of the solvent. - The solution is too concentrated. - The cooling rate is too fast. | - Reheat the solution to dissolve the oil, add more of the "good" solvent (in a mixed-solvent system) or a different co-solvent, and cool more slowly. - For mixed-solvent systems, adjust the solvent ratio. |
| Low recovery of purified compound | - Too much solvent was used. - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated. - Ensure the final cooling step is done in an ice-salt bath for lower temperatures. |
| Colored impurities in the final product | - The impurity co-crystallizes with the product. - Inefficient removal by activated charcoal. | - Repeat the recrystallization. - Use a different solvent system where the impurity has higher solubility. - Ensure sufficient contact time and amount of activated charcoal during the decolorization step. |
Conclusion
The recrystallization of 2-(2-bromophenyl)cyclopropanamine hydrochloride is a critical step in obtaining a high-purity material suitable for research and development in the pharmaceutical industry. While specific physicochemical data for this compound is limited, the principles and protocols outlined in this guide provide a robust framework for developing an effective purification strategy. A systematic approach to solvent selection, careful execution of the chosen recrystallization protocol, and a proactive approach to troubleshooting will enable researchers to consistently obtain this valuable compound in the desired crystalline form and purity.
References
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IUCr Journals. (2005). Pressure-induced polymorphism in cyclopropylamine. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
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MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Canterbury. RECRYSTALLISATION. [Link]
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University of York. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
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University of California, Irvine. Recrystallization - Part 2. [Link]
-
ChemTalk. (2021). Lab Procedure: Recrystallization | Chemistry. [Link]
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Reddit. (2024). Amine workup. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]
- Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
-
Patsnap. Preparation method for 2-bromophenylhydrazine. [Link]
- Google Patents. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride.
-
PMC - NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
- Google Patents. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
HBM4EU. 1 Prioritised substance group: Aprotic solvents. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
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Research and Reviews: A Journal of Pharmaceutical Sciences. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. [Link]
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Wikipedia. Polar aprotic solvent. [Link]
-
Chemspace. (1R,2R)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride. [Link]
-
Sciencemadness.org. (2018). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?[Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]
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Application Notes & Protocols: The 2-(2-Bromophenyl)cyclopropanamine Fragment in Modern Medicinal Chemistry
Abstract
The strategic incorporation of small, conformationally constrained fragments is a cornerstone of modern drug design. The cyclopropyl ring, in particular, offers a unique combination of rigidity, metabolic stability, and electronic properties that medicinal chemists can exploit to enhance potency, selectivity, and pharmacokinetic profiles.[1][2][3] This document provides a detailed guide for researchers on the application of a highly versatile building block: 2-(2-bromophenyl)cyclopropanamine . We will explore the rationale behind its use, its role as a bioisostere, and its synthetic utility as a platform for rapid library generation. Detailed, field-tested protocols for its synthesis, derivatization via cross-coupling, and evaluation in a relevant biochemical assay are provided to empower drug discovery professionals in their research endeavors.
The Strategic Value of the 2-(2-Bromophenyl)cyclopropanamine Fragment
The Power of the Phenylcyclopropanamine Core
The phenylcyclopropanamine scaffold is a privileged motif in medicinal chemistry, most famously represented by the monoamine oxidase inhibitor (MAOI) tranylcypromine.[3][4] The value of this core structure stems from several key physicochemical properties:
-
Conformational Rigidity: The three-membered cyclopropane ring locks the dihedral angle of the attached side chains, reducing the entropic penalty upon binding to a biological target. This pre-organization into a bioactive conformation can lead to significant gains in binding affinity.[3][5]
-
Enhanced Metabolic Stability: Carbon-hydrogen bonds on a cyclopropyl ring are stronger and less accessible to metabolic enzymes like cytochrome P450s compared to their linear alkyl counterparts.[3][6] Replacing a metabolically labile group (e.g., an N-ethyl group) with an N-cyclopropyl group can dramatically improve a compound's half-life.[3]
-
Modulation of Physicochemical Properties: The cyclopropyl group acts as a "lipophilic hydrogen bond donor" and can be used as a bioisosteric replacement for gem-dimethyl groups, vinyl groups, or even phenyl rings to fine-tune properties like pKa and lipophilicity, thereby optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][5]
The Synthetic Handle: Why the ortho-Bromo Substituent is Key
The defining feature of the 2-(2-bromophenyl)cyclopropanamine fragment is the bromine atom positioned on the phenyl ring. This halogen is not merely a substituent; it is a powerful and versatile synthetic handle. Its presence enables chemists to employ a vast arsenal of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck) to rapidly introduce chemical diversity. This is the core principle behind fragment-based lead discovery (FBLD) and library synthesis for establishing robust Structure-Activity Relationships (SAR). By starting with this single fragment, researchers can systematically and efficiently explore the chemical space around the phenyl ring to optimize interactions with a target protein.
Applications in Drug Discovery Programs
The 2-(2-bromophenyl)cyclopropanamine scaffold is a valuable starting point for several therapeutic areas, leveraging the established pharmacology of phenylcyclopropanamines while enabling novel intellectual property through derivatization.
| Target Class | Therapeutic Area | Rationale & Key Examples |
| Lysine-Specific Demethylase 1 (LSD1) | Oncology, CNS Disorders | The parent trans-2-phenylcyclopropylamine core is a known irreversible inhibitor of LSD1. The 2-bromo fragment allows for the development of potent and selective inhibitors by exploring interactions in adjacent pockets of the enzyme active site.[5][7] |
| Monoamine Oxidase (MAO-A/B) | CNS (Depression, Parkinson's) | As a direct analog of tranylcypromine, this fragment is an excellent starting point for developing novel MAOIs with improved selectivity or pharmacokinetic properties.[3][8] |
| Serotonin (5-HT) Receptors | CNS Disorders | Halogenated phenylcyclopropanamines have shown high affinity for 5-HT receptor subtypes. For instance, trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine is a potent 5-HT2 agonist.[9] The 2-bromo fragment provides a platform to explore this target class. |
| O-acetylserine sulfhydrylase | Infectious Disease | 2-Phenylcyclopropane derivatives have been investigated as inhibitors of this bacterial enzyme, which is crucial for cysteine biosynthesis and absent in mammals, making it an attractive antibacterial target.[10] |
Experimental Methodologies & Protocols
Protocol 1: Synthesis of rac-trans-2-(2-bromophenyl)cyclopropan-1-amine
This protocol details a reliable, multi-step synthesis of the title compound.
Causality Note: The trans isomer is typically the more biologically active and thermodynamically stable product. This synthesis is designed to favor its formation. The final amine is often converted to a salt (e.g., hydrochloride) for improved stability and handling.
Step 1: Wittig or Horner-Wadsworth-Emmons Reaction
-
To a stirred suspension of a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) or phosphonate ester (e.g., triethyl phosphonoacetate) in anhydrous THF at 0 °C under an argon atmosphere, add a strong base (e.g., n-BuLi or NaH).
-
Allow the resulting ylide to form over 30-60 minutes.
-
Add 2-bromobenzaldehyde dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the aldehyde.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product (e.g., ethyl 2-bromocinnamate) by flash column chromatography.
Step 2: Simmons-Smith Cyclopropanation
-
Dissolve the alkene from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of diethylzinc (e.g., 1.0 M in hexanes, 2.2 eq) dropwise, followed by the slow, dropwise addition of diiodomethane (2.2 eq). Caution: The reaction can be exothermic.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.[11]
-
Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite to remove zinc salts, washing with DCM.
-
Separate the layers of the filtrate, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting cyclopropyl ester by flash column chromatography.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the ester from Step 2 in a mixture of THF/Methanol/Water (e.g., 3:1:1).
-
Add an excess of lithium hydroxide (LiOH, ~3-5 eq) and stir at room temperature or with gentle heating (40-50 °C) until hydrolysis is complete.
-
Remove the organic solvents in vacuo.
-
Dilute the aqueous residue with water and wash with ether or MTBE to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the acid, which is often used without further purification.
Step 4: Curtius Rearrangement to the Amine
-
Dissolve the carboxylic acid from Step 3 (1.0 eq) in anhydrous toluene under an argon atmosphere.
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction for the formation of the isocyanate intermediate (evolution of N₂ gas).
-
Add tert-butanol (excess, ~5 eq) and continue heating for another 8-16 hours to form the Boc-protected amine.[9]
-
Cool the reaction, dilute with ethyl acetate, wash sequentially with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude Boc-protected amine by flash column chromatography.
-
To deprotect, dissolve the purified material in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of 4 M HCl in dioxane. Stir at room temperature for 1-2 hours.
-
Concentrate the solvent in vacuo to yield the final amine salt. Verify identity and purity via ¹H NMR and LC-MS.
Protocol 2: Parallel Library Synthesis via Suzuki-Miyaura Coupling
This protocol demonstrates the power of the 2-bromo handle for rapid SAR exploration. It uses a 12-position reaction block for parallel synthesis.
Prerequisite: The starting material is N-Boc-protected rac-trans-2-(2-bromophenyl)cyclopropan-1-amine, synthesized as described in Protocol 1. Amine protection is critical to prevent side reactions during coupling.
Workflow:
Materials:
-
N-Boc-2-(2-bromophenyl)cyclopropan-1-amine (SM)
-
12 diverse boronic acids or esters (see table below for examples)
-
Palladium catalyst: Pd(dppf)Cl₂·CH₂Cl₂
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
12-position parallel synthesis reaction block with reflux condensers
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for purification
Representative Boronic Acids for Library:
| Well | Boronic Acid | Rationale |
|---|---|---|
| 1 | Phenylboronic acid | Parent compound |
| 2 | 4-Methoxyphenylboronic acid | H-bond acceptor |
| 3 | 3-Fluorophenylboronic acid | H-bond donor, altered electronics |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Lipophilic, electron-withdrawing |
| 5 | Pyridine-3-boronic acid | H-bond acceptor, basic nitrogen |
| 6 | Thiophene-2-boronic acid | Phenyl bioisostere |
| 7 | 4-Cyanophenylboronic acid | Polar, H-bond acceptor |
| 8 | 4-tert-Butylphenylboronic acid | Bulky, lipophilic group |
| 9 | 3,5-Dimethylphenylboronic acid | Explore steric hindrance |
| 10 | N-Boc-pyrazole-4-boronic acid | Heterocycle with H-bond donor/acceptor |
| 11 | Cyclopropylboronic acid | Introduce sp³ character |
| 12 | 2-Naphthylboronic acid | Extend aromatic system |
Procedure:
-
Reaction Setup: To each of the 12 reaction vessels, add the SM (e.g., 0.1 mmol, 1.0 eq) and the corresponding boronic acid (0.12 mmol, 1.2 eq).
-
Master Mix Preparation: Prepare a master mix of the catalyst and base in the Dioxane/H₂O solvent. For 12 reactions, combine Pd(dppf)Cl₂ (0.005 mmol/reaction, 5 mol%) and K₂CO₃ (0.2 mmol/reaction, 2.0 eq) in the required volume of solvent.
-
Reaction Initiation: Add the master mix to each reaction vessel.
-
Heating: Seal the reaction block, purge with argon, and heat to 80-100 °C with stirring for 4-16 hours. Monitor a control reaction (e.g., Well 1) by LC-MS for completion.
-
Work-up: Cool the block to room temperature. Dilute each reaction mixture with ethyl acetate and water. Separate the organic layers and concentrate them in a centrifugal evaporator.
-
Purification (Boc-protected): Dissolve the crude residues in a minimal amount of DMSO/Methanol and purify using parallel reversed-phase SPE or preparative HPLC.
-
Deprotection: Evaporate the purified fractions. To each, add a solution of 20-50% TFA in DCM. Let stand for 1-2 hours.
-
Final Product: Concentrate the solvent to yield the 12 final products as their TFA salts. Characterize the library by LC-MS array.
Protocol 3: Biochemical Assay - LSD1 Inhibitor Screening
This protocol describes a common method to assess the inhibitory activity of the newly synthesized compounds against LSD1.
Principle: The demethylation of a histone substrate by the FAD-dependent enzyme LSD1 produces hydrogen peroxide (H₂O₂). This H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex® Red) into a highly fluorescent product (resorufin), which can be quantified.[7]
Materials:
-
Recombinant human LSD1/CoREST complex
-
HRP (Horseradish Peroxidase)
-
Amplex® Red reagent
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (from Protocol 2) and a positive control (e.g., tranylcypromine)
-
384-well black microplates
-
Fluorescence plate reader (Excitation ~540 nm, Emission ~590 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Enzyme Mix Preparation: Prepare a 2X enzyme mix in assay buffer containing LSD1 enzyme and the H3K4me2 peptide substrate.
-
Detection Mix Preparation: Prepare a 2X detection mix in assay buffer containing HRP and Amplex Red. Note: This mix is light-sensitive and should be prepared fresh.
-
Reaction Initiation: Add the 2X enzyme mix to all wells. Allow the compounds and enzyme to pre-incubate for 15-30 minutes at room temperature.
-
Detection: Add the 2X detection mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37 °C for 60-90 minutes, protected from light.
-
Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Conclusion and Outlook
The 2-(2-bromophenyl)cyclopropanamine fragment is more than just a scaffold; it is a strategic platform for innovation in drug discovery. Its inherent conformational rigidity and metabolic stability, combined with the synthetic versatility afforded by the ortho-bromo substituent, provide an efficient and powerful route to novel chemical matter. By leveraging the protocols outlined in this guide, researchers can rapidly generate and evaluate focused libraries of compounds, accelerating the journey from a fragment hit to a viable drug candidate. The continued application of such well-designed, synthetically tractable fragments will undoubtedly fuel the discovery of the next generation of therapeutics.
References
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08(230). Available from: [Link]
-
Scott, J. S., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Royal Society of Chemistry. Available from: [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8897-8923. Available from: [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8897-8923. Available from: [Link]
-
Tse, E., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry. Available from: [Link]
-
Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. Available from: [Link]
-
Pigott, A., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1643-1652. Available from: [Link]
-
Matsumoto, S., et al. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]
-
Pigott, A., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1643-1652. Available from: [Link]
-
Costantino, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. Available from: [Link]
- Google Patents. (n.d.). Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
-
ResearchGate. (2015). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available from: [Link]
-
Ali, M. A., & Parveen, H. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5732. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. BJOC - trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family [beilstein-journals.org]
- 10. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
Storage and stability conditions for cyclopropanamine hydrochloride
An In-Depth Guide to the Storage, Handling, and Stability of Cyclopropanamine Hydrochloride
Authored by: A Senior Application Scientist
Introduction: Cyclopropanamine hydrochloride is a crucial primary amine building block in modern synthetic chemistry, most notably as a key intermediate in the synthesis of pharmaceuticals.[1] The inherent strain of the cyclopropyl ring and the reactivity of the primary amine group necessitate a thorough understanding of its stability profile. Ensuring the chemical integrity of this compound from procurement through to its use in a reaction is paramount for the reproducibility of scientific outcomes and the quality of final products. This guide provides a comprehensive overview of the best practices for the storage and handling of cyclopropanamine hydrochloride, alongside detailed protocols for assessing its long-term stability and degradation pathways.
Chemical Profile and Intrinsic Stability
Cyclopropanamine hydrochloride is the salt form of a volatile, primary aliphatic amine. The hydrochloride salt form is significantly more stable than the free base, primarily because the protonation of the amine group reduces its nucleophilicity and susceptibility to oxidative degradation. However, several potential degradation pathways must be considered.
-
Hygroscopicity: Like many amine salts, cyclopropanamine hydrochloride can be hygroscopic, meaning it can absorb moisture from the atmosphere.[2][3][4][5] Absorbed water can act as a medium for hydrolytic degradation or other reactions.
-
Susceptibility to High pH: The cyclopropyl amine moiety can undergo hydrolytic degradation, a process that is significantly accelerated under basic (high pH) conditions.[6] Contact with strong bases will deprotonate the amine, liberating the more reactive free base and promoting degradation.
-
Oxidative Degradation: Primary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[7][8][9] This can lead to the formation of various impurities.
-
Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to high heat can lead to decomposition.[10]
-
Photostability: Compounds can degrade upon exposure to UV or visible light. Photostability testing is a standard part of stress testing as outlined by the International Council for Harmonisation (ICH).[11][12]
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is the first line of defense in preserving the quality of cyclopropanamine hydrochloride. The following recommendations are synthesized from safety data sheets and best practices for amine salts.
Storage Conditions
To mitigate the risks of degradation, the following storage conditions are recommended. A tiered approach is suggested for short-term versus long-term storage.
| Parameter | Short-Term Storage (Working Stock) | Long-Term Storage (Bulk Stock) | Rationale |
| Temperature | Store in a cool place. | Store in a refrigerator (2-8°C) or freezer (-20°C).[1] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Keep container tightly closed.[10][13][14] | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1][15] | Prevents exposure to atmospheric moisture and oxygen.[2][3][4] |
| Humidity | Store in a dry, well-ventilated area.[10][13][14] | Use of desiccants is recommended if not stored under inert gas. | Minimizes water absorption, preventing hydrolysis and other moisture-facilitated degradation.[2] |
| Light | Store in an opaque or amber container. | Protect from light. | Prevents potential photodegradation. |
| Container | Original, well-sealed manufacturer's container. | Corrosion-resistant containers (e.g., glass, HDPE).[3][14] | Ensures container integrity and prevents contamination. |
Safe Handling and Incompatibilities
Safe handling ensures both personnel safety and product integrity.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood.[13][16] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][13]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust, which can be inhaled.[13]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[10][14][15][17] Contact with bases can liberate the volatile and less stable free amine, while oxidizers can directly degrade the compound.
Designing a Comprehensive Stability Study
A stability study is essential for determining the re-test period and confirming the recommended storage conditions. The process involves subjecting the compound to a range of stress conditions (forced degradation) to identify potential impurities and developing a stability-indicating analytical method to monitor the compound's quality over time in formal studies. This approach is guided by ICH Q1A(R2) principles.[11][12]
Sources
- 1. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chinaamines.com [chinaamines.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. What is (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. aksci.com [aksci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. echemi.com [echemi.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. fishersci.com [fishersci.com]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Advanced Procedures for Coupling 2-(2-Bromophenyl)cyclopropanamine in Peptide Synthesis
Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Context
The cyclopropylamine pharmacophore, prominently derived from tranylcypromine (TCP), is a privileged structural motif for the irreversible inhibition of flavin adenine dinucleotide (FAD)-dependent enzymes, most notably lysine-specific demethylase 1 (LSD1) . In modern drug development, conjugating TCP derivatives—such as 2-(2-bromophenyl)cyclopropanamine—to targeting peptides is a proven strategy to enhance cellular permeability and enforce tissue-specific drug delivery [[1]]([Link]).
However, coupling a primary amine situated on a sterically hindered cyclopropane ring to a peptide's C-terminal carboxylate presents distinct kinetic and thermodynamic barriers. The presence of the ortho-bromo substituent further exacerbates steric bulk, necessitating highly efficient activation chemistries to drive the amidation forward without inducing C-terminal epimerization or premature cyclopropane ring-opening .
Chemical Challenges & Causality
Designing a robust synthesis protocol requires understanding the causality behind typical coupling failures:
-
Steric Hindrance: The rigid cyclopropyl ring restricts the conformational freedom of the approaching amine. Standard carbodiimides (e.g., DIC, EDC) often fail to achieve complete conversion because the O-acylisourea intermediate hydrolyzes faster than the hindered amine can attack .
-
Epimerization Risks: Prolonged activation times required for hindered amines increase the risk of base-catalyzed oxazolone formation at the C-terminal amino acid, leading to racemization. Therefore, highly reactive uronium/aminium salts with superior leaving groups (e.g., HATU with HOAt) are mandatory to accelerate the desired reaction pathway .
-
Chemoselectivity: The aryl bromide moiety must remain intact during amidation and subsequent global deprotection. Preserving this halogen allows for downstream functionalization (e.g., Suzuki-Miyaura or Sonogashira cross-coupling) to explore structure-activity relationships (SAR) of the resulting peptide conjugate .
Experimental Workflow
Fig 1. Workflow for synthesizing peptide-cyclopropanamine conjugates via solution-phase coupling.
Reagent Selection & Quantitative Data
To establish the most effective coupling environment, various coupling cocktails were evaluated against a model peptide. HATU/DIPEA in DMF/NMP proved superior, balancing rapid activation with minimal epimerization.
Table 1: Optimization of Coupling Reagents for 2-(2-Bromophenyl)cyclopropanamine
| Coupling Reagent | Additive | Base | Solvent | Reaction Time | Yield (%) | Epimerization (%) |
| EDC/HCl | HOBt | DIPEA | DMF | 24 h | 45% | 8.5% |
| PyBOP | HOBt | DIPEA | DMF | 16 h | 62% | 5.2% |
| COMU | Oxyma | TMP | DMF | 4 h | 88% | 1.1% |
| HATU | HOAt | DIPEA | DMF/NMP | 2 h | 94% | <0.5% |
Causality of the Optimal Condition: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt exerts a neighboring group effect, hydrogen-bonding with the incoming cyclopropanamine to pre-organize the transition state. This effectively overcomes the steric penalty imposed by the ortho-bromo group.
Step-by-Step Protocol: Solution-Phase Amide Coupling
(Designed as a Self-Validating System)
Why solution-phase? While Solid-Phase Peptide Synthesis (SPPS) is standard for peptide elongation, coupling a valuable, hindered amine like 2-(2-bromophenyl)cyclopropanamine is optimally performed in solution after cleaving the fully protected peptide from a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin). This maximizes stoichiometric efficiency and allows precise reaction monitoring without resin-bed diffusion limits [[2]]().
Step 1: Preparation of Protected Peptide Cleave the synthesized peptide from 2-CTC resin using 1% TFA in DCM (10 mL/g resin) for 3 × 3 minutes. Filter into a flask containing 10% pyridine in methanol to immediately neutralize the acid. Causality: Immediate neutralization preserves highly acid-sensitive side-chain protecting groups (e.g., Trt, Boc) required for clean solution-phase coupling. Concentrate under reduced pressure.
Step 2: Pre-Activation Dissolve the protected peptide (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to a concentration of 0.1 M). Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise. Causality: Cooling the activation step significantly suppresses premature base-catalyzed oxazolone formation. Stir for exactly 5 minutes.
Step 3: Amine Addition Add 2-(2-bromophenyl)cyclopropanamine hydrochloride (1.5 eq) followed immediately by a second portion of DIPEA (1.5 eq) to free-base the amine in situ. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours.
Step 4: Self-Validation Checkpoint (In-Process Control) Withdraw 5 µL of the reaction mixture, quench in 100 µL of 50% MeCN/H2O, and analyze via LC-MS.
-
Validation Criteria: The target mass must exclusively reflect the protected peptide-conjugate. The complete disappearance of the HOAt-active ester peak (often visible at M+118 relative to the peptide acid) validates amine consumption.
-
Corrective Action: If unreacted active ester remains, add 0.5 eq of the amine; do not add more HATU, as excess uronium salt will irreversibly guanidinylate the cyclopropanamine.
Step 5: Global Deprotection Concentrate the validated reaction mixture and precipitate the protected conjugate in cold diethyl ether. Treat the resulting pellet with a standard cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5 v/v/v) for 2 hours at room temperature to remove all side-chain protecting groups. Precipitate again in cold ether, centrifuge, and purify the final conjugate via preparative RP-HPLC.
Downstream Application: LSD1 Inhibition Pathway
Once the peptide conjugate is synthesized, the preserved ortho-bromo-aryl group can be further derivatized via Suzuki-Miyaura coupling with various boronic acids to tune binding affinity . The final construct acts as a targeted LSD1 inhibitor. Upon binding to the FAD cofactor within the enzyme's active site, the cyclopropyl ring undergoes a single-electron transfer (SET), resulting in ring opening and the formation of a covalent adduct that irreversibly blocks demethylase activity .
Fig 2. Mechanism of LSD1 inhibition by peptide-targeted cyclopropanamine derivatives.
References
-
Title: Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML Source: ChemRxiv URL: [Link]
-
Title: New Peptide Functionalized Nanostructured Lipid Carriers with CNS Drugs and Evaluation Anti-proliferative Activity Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: US20100063054A1 - cMET INHIBITORS Source: Google Patents URL
-
Title: University of Southampton Research Repository ePrints Soton Source: University of Southampton URL: [Link]
-
Title: New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: US20170029490A1 - Sulfonamide-containing linkage systems for drug conjugates Source: Google Patents URL
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-(2-Bromophenyl)cyclopropanamine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(2-bromophenyl)cyclopropanamine. This molecule is a critical intermediate in the development of substituted tranylcypromine derivatives, which are potent inhibitors of Lysine-specific demethylase 1 (LSD1) used in epigenetic cancer therapies[1].
The synthesis typically relies on the transition-metal-catalyzed cyclopropanation of 2-bromostyrene with a diazoacetate, followed by ester hydrolysis and a Curtius rearrangement[1]. However, the initial cyclopropanation step is notoriously challenging. The ortho-bromo substituent introduces significant steric hindrance, which lowers the nucleophilicity of the alkene and exacerbates unwanted side reactions. This guide provides causality-driven troubleshooting, optimized protocols, and self-validating methodologies to maximize your yield and diastereomeric ratio (dr).
Part 1: Diagnostic Logic & Reaction Pathways
Before adjusting your reaction parameters, it is critical to understand the competing pathways in the reaction vessel. The metal catalyst (typically Cu or Rh) decomposes the diazoacetate to form a highly reactive metal-carbenoid intermediate. This intermediate faces a kinetic choice: react with the bulky 2-bromostyrene to form the desired cyclopropane, or react with another molecule of diazoacetate to form inactive dimers.
Fig 1: Catalytic cycle of cyclopropanation illustrating the competing dimerization pathway.
Fig 2: Diagnostic logic tree for troubleshooting cyclopropanation failures.
Part 2: Troubleshooting Guide & FAQs
Q1: I am seeing very low conversion of 2-bromostyrene, and my GC-MS shows massive peaks for diethyl maleate and diethyl fumarate. How do I fix this? A: You are experiencing diazo dimerization. Because the ortho-bromo group on 2-bromostyrene creates steric bulk, the alkene is a sluggish nucleophile. If the local concentration of ethyl diazoacetate (EDA) in the flask is too high, the metal-carbenoid will preferentially react with unactivated EDA rather than the styrene[2]. Causality-Driven Solution: You must artificially lower the concentration of EDA. Use a syringe pump to add the EDA solution dropwise over 5 to 10 hours. By keeping the steady-state concentration of EDA near zero, you force the carbenoid to wait for a collision with 2-bromostyrene.
Q2: My overall yield is fine, but my trans:cis diastereomeric ratio (dr) is stuck at 2:1 using Cu(acac)₂. The cis isomer is useless for my LSD1 inhibitor synthesis. How do I enrich the trans isomer? A: The standard Cu(acac)₂ catalyst with EDA naturally yields a ~2:1 trans:cis mixture because the ethyl ester group does not provide enough steric penalty during the transition state to prevent the cis approach[2]. Causality-Driven Solution: Increase the steric bulk of your reagents. Switching from ethyl diazoacetate to tert-butyl diazoacetate dramatically increases the steric clash between the ester group and the ortho-bromophenyl ring during the carbenoid transfer, pushing the dr to >5:1. Alternatively, utilizing Cu(OTf)₂ with bulky chiral ligands (like BINOL-based borates or bisoxazolines) can push the trans:cis ratio to 90:10[3].
Q3: I am attempting an asymmetric cyclopropanation using Cu(OTf)₂ and a chiral bisoxazoline (BOX) ligand, but my enantiomeric excess (ee) fluctuates wildly between batches. What is causing this? A: Your catalyst is likely experiencing ligand displacement due to moisture. Cu(II) salts are precatalysts that are reduced in situ to the active Cu(I) species by the diazo compound. If adventitious water is present in your solvent or reagents, it can coordinate to the highly Lewis acidic Cu(I) center, displacing the chiral BOX ligand. This creates an achiral, unligated copper species that rapidly catalyzes racemic cyclopropanation, destroying your overall ee. Causality-Driven Solution: Rigorously dry your solvents (use a solvent purification system or molecular sieves). Flame-dry all glassware and run the reaction under a strict argon atmosphere.
Part 3: Quantitative Data & Catalyst Selection
The following table summarizes expected outcomes based on catalyst and reagent selection to help you choose the right system for your scale and budget.
| Catalyst System | Diazo Reagent | Addition Time | Expected Yield (%) | trans:cis Ratio | Notes & Causality |
| Cu(acac)₂ | Ethyl diazoacetate | 1 hour | 40 - 50% | ~2:1 | High dimerization due to fast addition. Standard baseline[2]. |
| Cu(acac)₂ | Ethyl diazoacetate | 10 hours | 75 - 85% | ~2:1 | Yield improved via syringe pump, but sterics remain unchanged. |
| Rh₂(OAc)₄ | Ethyl diazoacetate | 5 hours | 85 - 90% | ~3:1 | Highly active catalyst; overcomes steric hindrance of o-bromo group. |
| Cu(OTf)₂ + BOX | tert-Butyl diazoacetate | 10 hours | 80 - 90% | >90:10 | Bulky ester and chiral ligand synergistically force trans geometry[3]. |
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol describes the optimized, syringe-pump-mediated cyclopropanation of 2-bromostyrene using Cu(acac)₂. It is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.
Step 1: System Preparation and Catalyst Activation
-
In a flame-dried, 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromostyrene (1.0 equivalent, 10 mmol) and Cu(acac)₂ (0.05 equivalents, 0.5 mmol).
-
Dissolve the mixture in anhydrous dichloromethane (DCM) (20 mL).
-
Purge the system with Argon for 10 minutes, then heat the mixture to a gentle reflux (40 °C).
-
Validation Checkpoint 1: The solution should appear pale blue/green. Ensure the reflux is stable before proceeding to prevent thermal stalling.
Step 2: Controlled Diazo Addition
-
In a separate dry vial, dilute ethyl diazoacetate (EDA) (1.5 equivalents, 15 mmol) in anhydrous DCM (10 mL). Caution: EDA is toxic and potentially explosive; handle only in a fume hood.
-
Load the EDA solution into a gas-tight glass syringe.
-
Using a syringe pump, add the EDA solution to the refluxing reaction mixture at a rate of 1.0 mL/hour (total addition time = 10 hours).
-
Validation Checkpoint 2 (Critical): Observe the reaction mixture. You must see a steady, slow evolution of N₂ gas bubbles. Causality Rule: If bubbling stops while the pump is running, the catalyst has poisoned or precipitated. Halt addition immediately to prevent a dangerous buildup of unreacted EDA.
Step 3: Reaction Completion and Quenching
-
Once addition is complete, allow the reaction to stir at reflux for an additional 1 hour.
-
Cool the mixture to room temperature.
-
Filter the mixture through a short pad of Celite to remove the copper catalyst. Wash the pad with additional DCM (20 mL).
-
Validation Checkpoint 3: Analyze the crude mixture via TLC (10% EtOAc in Hexanes) or GC-MS. You should observe the complete disappearance of the 2-bromostyrene spot/peak and the appearance of two closely eluting product spots (trans and cis isomers).
Step 4: Purification and Isomer Verification
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude oil via flash column chromatography (silica gel, gradient of 0% to 5% EtOAc in Hexanes). The trans isomer typically elutes slightly faster than the cis isomer.
-
Validation Checkpoint 4: Confirm the stereochemistry of the isolated fractions via ¹H NMR. The trans isomer will exhibit a cyclopropyl ring proton coupling constant (
) of ~4–6 Hz, whereas the cis isomer will show a larger coupling constant of ~8–10 Hz due to the dihedral angle differences.
References
-
[1] Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. National Institutes of Health (PMC). Available at:
-
[2] Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action. National Institutes of Health (PMC). Available at:
-
[3] Chiral BINOL-Based Borate Counterions: From Cautionary Tale on Anion Stability to Enantioselective Cu-Catalyzed Cyclopropanation. Royal Society of Chemistry. Available at:
Sources
- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Resolving enantiomers of 2-(2-bromophenyl)cyclopropanamine via chiral chromatography
Topic: Resolving Enantiomers of 2-(2-bromophenyl)cyclopropanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the enantiomers of 2-(2-bromophenyl)cyclopropanamine.
This molecule—a halogenated analog of the classic MAO/LSD1 inhibitor tranylcypromine—presents two distinct chromatographic hurdles: the highly basic, reactive nature of its primary amine, and the severe steric hindrance introduced by the ortho-bromo substitution on the phenyl ring. The following guide synthesizes field-proven troubleshooting strategies, definitive protocols, and mechanistic insights to ensure absolute resolution of your enantiomers.
Troubleshooting Guides & FAQs
Q1: I am experiencing severe peak tailing and irreversible adsorption on polysaccharide-based columns (e.g., Chiralpak AD-H, IG). What is the root cause and how do I fix it?
The Causality: 2-(2-bromophenyl)cyclopropanamine contains a highly basic primary amine. In normal-phase chromatography, this amine acts as a strong hydrogen-bond donor and acceptor, leading to secondary, non-enantioselective interactions with the residual acidic silanols on the silica backbone of the chiral stationary phase (CSP). This causes severe peak broadening and tailing. The Solution: You must suppress the ionization of the residual silanols. Add a basic modifier such as 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase [1]. The DEA competitively binds to the achiral silanol sites, allowing the primary amine of your analyte to interact exclusively with the chiral carbamate/benzoate selector. If tailing persists, the optimal solution is to perform an indirect resolution by derivatizing the amine to a tert-butyloxycarbonyl (N-Boc) carbamate [2].
Q2: I switched to a Crown Ether column (Crownpak CR+) designed for primary amines, but my analyte elutes in the void volume with zero separation. Why?
The Causality: Crown ether CSPs operate via a highly specific inclusion mechanism. The chiral recognition relies on the formation of three simultaneous hydrogen bonds between the ether oxygens of the stationary phase and the analyte. Crucially, this requires the primary amine to be fully protonated as an ammonium cation (
Q3: How does the ortho-bromo substitution alter the separation strategy compared to standard tranylcypromine?
The Causality: While standard tranylcypromine resolves well on amylose-based CSPs, the bulky bromine atom at the ortho position restricts the rotation of the phenyl ring relative to the cyclopropane core. This alters the molecule's spatial fit within the helical chiral cavities of the stationary phase. The Solution: Cellulose-based CSPs (like Chiralcel OD-H) often provide superior steric discrimination for ortho-halogenated aromatics compared to amylose phases. The cellulose backbone forms a slightly different helical groove that better accommodates the rigid, bulky trajectory of the ortho-bromo moiety [2].
Mechanistic & Workflow Visualizations
Decision tree for selecting the optimal chiral separation strategy for halogenated cyclopropanamines.
Mechanistic interaction of the protonated primary amine within the chiral crown ether cavity.
Experimental Protocols
To ensure self-validating and reproducible results, follow these exact methodologies based on validated literature standards for tranylcypromine derivatives [1][2].
Protocol A: Direct Resolution via Crown Ether HPLC (Crownpak CR+)
This method directly resolves the free amine by forcing it into a cationic state to interact with the crown ether cavity.
-
Mobile Phase Preparation: Prepare an aqueous solution of 0.1 N Perchloric acid (
). Adjust the pH strictly to 1.5. Add 10% Methanol (v/v) to reduce hydrophobic retention of the bromophenyl ring. Filter through a 0.22 µm PTFE membrane. -
Column Equilibration: Install a Crownpak CR(+) column (150 x 4.0 mm, 5 µm). Set the column oven temperature to 10 °C . Critical Step: Do not exceed 15 °C, as the kinetic energy will disrupt the delicate hydrogen-bonding inclusion complex.
-
Sample Preparation: Dissolve the racemic 2-(2-bromophenyl)cyclopropanamine in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Run: Pump the mobile phase isocratically at 0.8 mL/min. Monitor UV absorbance at 220 nm. The enantiomers will typically elute between 15 and 25 minutes.
Protocol B: Indirect Resolution via N-Boc Derivatization (Chiralcel OD-H)
This method eliminates the basicity of the amine, allowing for high-efficiency separation on standard polysaccharide phases without tailing modifiers.
-
Derivatization: Dissolve 100 mg of racemic 2-(2-bromophenyl)cyclopropanamine in 5 mL of Dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (
) and 1.5 equivalents of Triethylamine (TEA). Stir at room temperature for 4 hours. Wash with 0.1 N HCl, dry over , and evaporate to yield the racemic N-Boc-carbamate. -
Mobile Phase Preparation: Prepare a normal-phase mixture of n-Hexane and 2-Propanol (IPA) at a 85:15 (v/v) ratio.
-
Column Equilibration: Install a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Set the column oven to 25 °C.
-
Chromatographic Run: Inject 10 µL of the N-Boc derivative (dissolved in mobile phase at 2 mg/mL). Run isocratically at 1.0 mL/min. Monitor UV at 254 nm. Following separation, the Boc group can be quantitatively cleaved using 4N HCl in dioxane to recover the pure enantiomeric amines [2].
Quantitative Data Summary
The table below summarizes the expected chromatographic performance comparing the direct and indirect resolution strategies.
| Parameter | Method A: Direct Resolution | Method B: Indirect (N-Boc) Resolution |
| Analyte State | Free Primary Amine (Cationic) | N-Boc Protected Carbamate (Neutral) |
| Chiral Column | Crownpak CR(+) | Chiralcel OD-H |
| Mobile Phase | Water (pH 1.5 with | n-Hexane / Isopropanol (85:15) |
| Required Additive | Perchloric Acid (Protonation) | None (Neutralized by derivatization) |
| Optimal Temperature | 10 °C | 25 °C |
| Typical Resolution ( | 1.5 - 1.8 | > 2.5 (Baseline resolution) |
| Primary Advantage | No synthetic steps required | Highest resolution, zero peak tailing |
References
-
Aboul-Enein HY, Serignese V. "Direct separation of tranylcypromine enantiomers and their profile in an atypical depressive patient." Biomedical Chromatography, 1995. URL:[Link]
-
Valente S, et al. "Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies." Journal of Medicinal Chemistry, 2015. URL:[Link]
-
Gerst M, et al. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Molecules, 2021. URL:[Link]
Troubleshooting impurity formation in 2-(2-bromophenyl)cyclopropanamine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in optimizing the synthesis of 2-(2-bromophenyl)cyclopropanamine. This molecule is a highly valued intermediate in the development of LSD1 inhibitors and tranylcypromine derivatives. However, its synthesis is fraught with chemoselectivity and stereoselectivity challenges that can severely bottleneck drug development pipelines.
This guide provides a self-validating framework to troubleshoot the three most critical failure points in this synthetic route:
-
Stereocontrol and reagent dimerization during Rh-catalyzed cyclopropanation.
-
Urea impurity formation during the Curtius rearrangement.
-
Premature debromination during deprotection sequences.
Visualizing the Workflow and Failure Points
Fig 1: Overall synthetic workflow and critical impurity intervention points.
Section 1: Cyclopropanation - Controlling Diastereoselectivity & Chemoselectivity
Causality Focus: The reaction of 2-bromostyrene with ethyl diazoacetate (EDA) via a rhodium carbenoid intermediate is highly exothermic. The metal-carbene complex can either undergo the desired [2+1] cycloaddition with the alkene or react with another equivalent of EDA. Furthermore, the approach trajectory of the alkene dictates the cis/trans ratio.
FAQ 1: Why am I getting a 1:1 mixture of cis and trans isomers, and how can I favor one? Answer: Standard dirhodium(II) tetracarboxylates (like Rh2(OAc)4) lack the necessary steric bulk to sufficiently differentiate the transition states, often leading to poor diastereomeric ratios[1]. To alter this, you must change the ligand environment. If you require the trans isomer, utilizing sterically demanding ligands like triphenylacetate (Rh2(TPA)4) forces the alkene to approach in a manner that minimizes steric clash, significantly enhancing trans selectivity[2]. Conversely, if the cis isomer is desired, recent advancements using Rh(I) catalysts with N-heterocyclic carbene (NHC) ligands, activated by NaBArF, have demonstrated remarkable cis-selectivities (>99%)[3].
FAQ 2: My yield is low, and I am isolating large amounts of diethyl maleate and fumarate. How do I stop EDA dimerization? Answer: EDA dimerization is a competing bimolecular reaction between the Rh-carbene and unreacted EDA. Because this is a concentration-dependent side reaction, you must maintain a low steady-state concentration of EDA relative to the alkene. This is achieved by using a syringe pump to add EDA over an extended period into a solution containing a large excess of the styrene derivative.
Table 1: Catalyst and Condition Effects on Cyclopropanation Selectivity
| Catalyst System | Ligand Steric Bulk | Typical trans:cis Ratio | EDA Dimerization Risk | Reference |
| Rh2(OAc)4 | Low | ~ 70:30 | High (if fast addition) | General |
| Rh2(TPA)4 | High | Up to 98:2 | Moderate | [2] |
| Rh(I) NHC / NaBArF | Moderate | > 1:99 (Highly cis) | Low (optimized conditions) | [3] |
Protocol 1: Self-Validating Slow-Addition Cyclopropanation
-
Preparation: Charge a flame-dried, multi-neck flask with 2-bromostyrene (5.0 eq), Rh2(TPA)4 (0.01 mol%), and anhydrous DCM under an N2 atmosphere.
-
Temperature Control: Cool the reaction vessel to 0 °C to suppress β-hydride elimination pathways[2].
-
Addition: Dissolve ethyl diazoacetate (EDA, 1.0 eq) in anhydrous DCM. Use a programmable syringe pump to add the EDA solution subsurface over 8–10 hours.
-
Validation Check: Analyze an aliquot of the crude mixture by 1H NMR. The disappearance of the styrene vinylic protons (δ 5.2-6.8 ppm) and the appearance of cyclopropane multiplet signals (δ 1.0-2.5 ppm) confirms conversion. Calculate the cis:trans ratio by integrating the distinct cyclopropane ring protons before proceeding to hydrolysis.
Section 2: The Curtius Rearrangement - Mitigating Urea Impurities
Causality Focus: The conversion of 2-(2-bromophenyl)cyclopropane-1-carboxylic acid to the Boc-protected amine utilizes diphenylphosphoryl azide (DPPA). The thermal decomposition of the intermediate acyl azide occurs via a concerted mechanism to form an isocyanate and nitrogen gas[4]. Isocyanates are highly electrophilic. If trace water is present, it outcompetes t-butanol, hydrolyzing the isocyanate to a primary amine. This primary amine is vastly more nucleophilic than the alcohol and will immediately attack another isocyanate molecule, forming a highly insoluble, symmetrical urea byproduct[5].
Fig 2: Mechanistic divergence in the Curtius rearrangement leading to urea formation.
FAQ 3: I am observing a thick white precipitate during my DPPA reaction. What is it? Answer: That precipitate is the symmetrical urea byproduct[6]. Its formation is a direct indicator of moisture in your reaction matrix. To eliminate this, your toluene and t-butanol must be strictly anhydrous (stored over activated 3Å molecular sieves). Additionally, ensure your starting carboxylic acid is thoroughly dried under high vacuum before use.
FAQ 4: Can continuous flow chemistry improve this step? Answer: Absolutely. The Curtius rearrangement is notoriously difficult to scale in batch due to the hazardous accumulation of acyl azides and the exothermic release of N2 gas[6]. Continuous flow reactors allow for precise thermal control (often >120 °C) and safely manage the gaseous byproducts[7]. Furthermore, the reduced residence time of the isocyanate intermediate in a flow regime significantly suppresses the bimolecular urea formation pathway[6].
Protocol 2: Anhydrous Curtius Rearrangement (Batch)
-
Activation: Dissolve 2-(2-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in strictly anhydrous toluene. Add anhydrous triethylamine (1.2 eq) and DPPA (1.1 eq) at 0 °C.
-
Validation Check 1 (Azide Formation): Stir at room temperature for 30 minutes. Monitor the formation of the acyl azide by IR spectroscopy (look for the strong, sharp azide stretch at ~2140 cm⁻¹).
-
Rearrangement: Add anhydrous t-butanol (5.0 eq). Heat the mixture to 90 °C for 4 hours to induce rearrangement and trapping.
-
Validation Check 2 (Isocyanate Consumption): Monitor the reaction via IR. The transient isocyanate peak (~2250 cm⁻¹) should completely disappear, replaced by the distinct carbamate carbonyl stretch (~1700 cm⁻¹).
Section 3: Deprotection - Preventing Debromination
FAQ 5: I attempted to remove a Cbz protecting group using H2 and Pd/C, but mass spectrometry shows a loss of the bromine atom (M-79/81). Why? Answer: Aryl bromides are highly susceptible to oxidative addition by palladium catalysts. Subjecting your intermediate to standard catalytic hydrogenation conditions will rapidly cause hydrodehalogenation, converting your product into the debrominated tranylcypromine analog. This is why the Boc protecting group (formed via t-BuOH in the Curtius step) is strictly preferred for this specific synthesis; it can be cleanly cleaved using orthogonal acidic conditions (e.g., 4M HCl in dioxane) that leave the aryl bromide completely intact.
References
-
Title: Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging | Source: almacgroup.com | URL: 6
-
Title: Curtius rearrangement | Source: wikipedia.org | URL: 4
-
Title: Highly cis-Selective Rh(I)-Catalyzed Cyclopropanation Reactions | Source: acs.org | URL: 1
-
Title: Highly Cis-Selective Rh(I)-catalyzed Cyclopropanation Reactions | Source: nih.gov | URL: 3
-
Title: Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging | Source: almacgroup.com | URL: 7
-
Title: Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters | Source: organic-chemistry.org | URL: 2
-
Title: Urea Formation - Common Conditions | Source: commonorganicchemistry.com | URL: 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 3. Highly cis-selective Rh(I)-catalyzed cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. almacgroup.com [almacgroup.com]
- 7. almacgroup.com [almacgroup.com]
Technical Support Center: Optimizing Salt Formation for 2-(2-Bromophenyl)cyclopropanamine
Welcome to the Technical Support Center for 2-(2-bromophenyl)cyclopropanamine salt optimization. As a critical building block and potent Lysine-specific demethylase 1 (LSD1) inhibitor[1], isolating this cyclopropanamine as a stable, crystalline salt is paramount for downstream drug development. This guide provides troubleshooting protocols, mechanistic explanations, and validated methodologies to overcome common experimental hurdles such as "oiling out," chemical degradation, and chiral resolution.
Salt Screening & Selection Workflow
Workflow for rational salt screening of 2-(2-bromophenyl)cyclopropanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the free base of 2-(2-bromophenyl)cyclopropanamine degrade or show poor handling properties? Causality: Like many primary cyclopropylamines, the free base of 2-(2-bromophenyl)cyclopropanamine is typically an oily liquid at room temperature. It is highly susceptible to oxidative degradation and readily reacts with atmospheric carbon dioxide to form carbamates. Converting the free base into a crystalline salt protonates the primary amine, eliminating its nucleophilicity and drastically improving chemical stability, bulk handling, and aqueous solubility[2].
Q2: How do I select the appropriate counterions for salt screening? Causality & Rule of Thumb: Salt formation is governed by the ionization constants of the acid and base. The conjugate acid of the parent scaffold, tranylcypromine, has an experimentally determined pKa of approximately 8.1[3]. To ensure complete proton transfer rather than the formation of weak hydrogen-bonded complexes (which are prone to disproportionation in aqueous media), the pKa difference (ΔpKa) between the basic center and the acid must be greater than 3[2]. Therefore, you should strictly select counterions with a pKa < 5.1.
Data Presentation: Recommended Counterions for Screening
| Acid Counterion | pKa1 | Expected Salt Properties & Causality |
| Hydrochloric Acid | -6.1 | High crystallinity; risk of hygroscopicity due to the high lattice energy of chloride salts. |
| Methanesulfonic Acid | -1.9 | Excellent aqueous solubility; forms highly stable mesylate salts, lowering the risk of polymorphism. |
| L-(+)-Tartaric Acid | 2.98 | Moderate solubility; excellent for the chiral resolution of enantiomers via diastereomeric salts[4]. |
| Fumaric Acid | 3.03 | Low hygroscopicity; forms highly stable, non-hygroscopic powders ideal for oral solid dosage formulations. |
Q3: I am getting oils or gums instead of crystals during my screen. How do I fix this? Causality: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase before crystallization can nucleate. This typically happens when the melting point of the resulting salt is lower than the boiling point of the solvent system, or when an anti-solvent is added too rapidly, causing a massive spike in supersaturation.
Self-Validating Protocol: Temperature Cycling to Induce Crystallization
-
Solvent Adjustment: Redissolve the gum in a minimal amount of a high-solubility solvent (e.g., ethanol) at 50°C.
-
Controlled Anti-Solvent Addition: Dropwise, add an anti-solvent (e.g., heptane or MTBE) until the solution becomes slightly turbid. Validation Check: If the solution immediately oils out again, add 1-2 drops of ethanol until it clears, indicating you are exactly at the metastable solubility boundary.
-
Temperature Cycling: Cool the solution from 50°C to 5°C at a slow, controlled rate of 0.5°C/min. Hold at 5°C for 2 hours, then heat back to 40°C. Repeat this cycle 3-4 times. Causality: Cycling dissolves the kinetically favored amorphous oil during the heating phase and promotes the thermodynamically favored crystalline lattice during the cooling phase.
-
Validation: Filter the resulting solids. Perform X-ray Powder Diffraction (XRPD) on both the wet cake and the dried cake. Self-Validation: If the wet cake is crystalline but the dry cake is amorphous, the salt is likely forming an unstable solvate that collapses upon drying. If this occurs, switch to a less coordinating solvent (e.g., isopropyl acetate).
Q4: How can I use salt formation for the chiral resolution of the racemic mixture? Causality: 2-(2-Bromophenyl)cyclopropanamine contains two chiral centers on the cyclopropane ring. To isolate a specific enantiomer (e.g., the active (1R,2S)-trans isomer), you can react the racemic free base with an enantiopure chiral acid. This forms two diastereomeric salts, which possess distinctly different physical properties (solubility, melting point) and can be separated by fractional crystallization[4].
Self-Validating Protocol: Classical Chiral Resolution
-
Salt Formation: Dissolve 1.0 equivalent of racemic trans-2-(2-bromophenyl)cyclopropanamine in methanol.
-
Chiral Acid Addition: Add 0.5 to 1.0 equivalent of D-(-)-tartaric acid dissolved in methanol[4]. Heat the mixture to 60°C for 30 minutes to ensure complete dissolution and salt formation.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature over 12 hours without stirring. The less soluble diastereomeric salt will precipitate first.
-
Filtration and Washing: Filter the resulting crystals and wash them with cold methanol to remove mother liquor impurities.
-
Validation (Enantiomeric Excess):
-
Step A: Take a 5 mg aliquot of the crystals, and partition it between 1M NaOH and dichloromethane to liberate the free base.
-
Step B: Analyze the organic layer via Chiral HPLC. Self-Validation: If the enantiomeric excess (ee) is < 95%, perform a recrystallization of the intact salt from a methanol/water (9:1) mixture to enrich the optical purity before proceeding to bulk free-basing.
-
References
Sources
Removing residual solvents from 2-(2-bromophenyl)cyclopropanamine HCl
Technical Support Center: 2-(2-bromophenyl)cyclopropanamine HCl
A Guide to Effective Residual Solvent Removal
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that achieving the required level of purity, particularly concerning residual solvents, is a critical step in the development and manufacturing of active pharmaceutical ingredients (APIs). This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to troubleshoot and resolve common issues related to residual solvent removal for this specific molecule.
Our approach is grounded in scientific first principles and regulatory compliance, ensuring that the methods described are robust, reliable, and aligned with global standards such as the ICH Q3C guidelines.[1][2]
Troubleshooting Guide
This section addresses specific, practical challenges you may encounter during your experimental work.
Q1: My GC-HS analysis shows high levels of Toluene (>890 ppm) after primary drying. What are my next steps?
A1: High boiling point solvents like toluene (Boiling Point: 111°C) can be particularly challenging to remove, often getting trapped within the crystal lattice of the API. Standard drying methods may be insufficient.
Causality: The issue stems from a combination of toluene's low vapor pressure and potential interactions with the API. During crystallization, solvent molecules can become incorporated into the growing crystal structure, making them difficult to remove by simple surface evaporation.
Recommended Actions:
-
Recrystallization/Solvent Exchange: This is the most effective method. The principle is to dissolve the API in a solvent in which it is highly soluble at an elevated temperature, and then introduce an "anti-solvent" in which the API is poorly soluble to induce precipitation. This process effectively purges the trapped toluene.
-
High-Temperature Vacuum Drying: If the API is thermally stable, drying at an elevated temperature (e.g., 60-70°C) under a deep vacuum (<1 mbar) can provide the necessary energy to liberate the trapped solvent. Caution: Always perform thermal stability studies (e.g., via DSC/TGA) before implementing high-temperature drying to avoid degradation.
-
Slurrying: Creating a slurry of the API in a low-boiling, non-solvent (like heptane) can help leach the trapped toluene out of the solid. The solid can then be filtered and dried under milder conditions.
Q2: During recrystallization with an Isopropanol/Heptane system, my product oiled out instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the API separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue when the solution becomes supersaturated at a temperature above the melting point of the solvated API or when the anti-solvent is added too quickly.
Causality: The addition of heptane (an anti-solvent) rapidly reduces the solubility of the API in the isopropanol. If this reduction happens too quickly or at too high a temperature, the molecules don't have time to orient themselves into an ordered crystal lattice and instead crash out as an amorphous, supercooled liquid.
Recommended Actions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of the primary solvent (isopropanol) to decrease the level of supersaturation.
-
Slow Down the Process:
-
Cool Slowly: Allow the solution to cool to room temperature very slowly and undisturbed. Rapid cooling in an ice bath should be avoided initially.[3]
-
Add Anti-Solvent Slowly: Add the heptane dropwise at the elevated temperature, ensuring each drop fully incorporates before adding the next. Stop addition at the first sign of persistent cloudiness (turbidity).
-
-
Seed the Solution: If slow cooling doesn't work, add a few seed crystals of pure this compound to the solution as it cools. This provides a template for crystal growth.
-
Lower the Temperature of Anti-Solvent Addition: Try adding the heptane at a slightly lower temperature (e.g., 40-50°C instead of at reflux) to reduce the risk of oiling out.
Q3: After vacuum oven drying, my API still contains dichloromethane (DCM) above the ICH limit (600 ppm). Why is this happening and what's the best way to remove it?
A3: Dichloromethane (Boiling Point: ~40°C) is volatile, but it can form stable solvates or be tenaciously held in certain crystal structures. Furthermore, there is a known reactivity risk between amines and DCM, which can lead to the formation of adducts under prolonged heating.[4]
Causality: While DCM has a low boiling point, its removal is often limited by the rate of diffusion out of the solid particles. If the crystal structure is particularly dense or if the particle size is large, diffusion can be very slow. Inefficient drying (e.g., thick powder bed, insufficient vacuum) exacerbates this issue.
Recommended Actions:
-
Optimize Drying Parameters:
-
Increase Surface Area: Spread the powder as thinly as possible on the drying trays.
-
Use a Nitrogen Sweep: A slow bleed of dry nitrogen into the vacuum oven can significantly accelerate drying by helping to carry away the solvent vapor from the solid's surface.
-
Agitate: If using an agitated dryer, ensure proper agitation to break up clumps and expose fresh surfaces.
-
-
Avoid Excessive Heat: Given the reactivity risk, keep the drying temperature moderate (e.g., 35-45°C). The primary driver for removing a volatile solvent like DCM should be a strong vacuum, not high temperature.
-
Final Wash: Before the final drying step, consider washing the filtered cake with a non-solvent in which DCM has some solubility (e.g., cold heptane or pentane). This can displace the surface-level DCM.
Q4: My batch-to-batch drying times are inconsistent, leading to variable residual solvent levels. How can I standardize my process?
A4: Inconsistent drying is often a result of uncontrolled variables in the process. Standardizing the procedure is key to achieving reproducible results.
Causality: The efficiency of drying depends on heat transfer, mass transfer (solvent removal), and the physical properties of the wet cake.[5][6] Variations in any of these can lead to inconsistencies.
Recommended Actions:
-
Standardize Wet Cake Properties: Ensure the final filtration and washing steps are consistent to produce a wet cake with a uniform, low level of initial solvent.
-
Control Dryer Loading: Always use the same loading amount and ensure the powder bed depth is consistent across all batches.
-
Implement a Drying Endpoint: Do not rely solely on time. The process should be considered complete when the solvent level is below the target, not after a fixed number of hours.
-
In-Process Monitoring: If possible, use a PAT (Process Analytical Technology) tool like an in-line vacuum gauge or mass spectrometer to monitor solvent evolution.
-
Loss on Drying (LOD): Define a target LOD value. Take samples at intervals until the change in weight over a set period (e.g., 1 hour) is negligible.
-
GC-HS Confirmation: Always confirm the final solvent levels with a validated gas chromatography-headspace (GC-HS) method.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual solvents in APIs like this compound?
A1: The most widely accepted guidelines are from the International Council for Harmonisation (ICH), specifically the Q3C(R8) guideline.[2] Solvents are categorized into three classes based on their toxicity. Because residual solvents offer no therapeutic benefit, they should be removed to the greatest extent possible.[9]
Table 1: ICH Q3C Limits for Common Solvents in API Synthesis
| Solvent | Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Benzene | 1 | 2 | Carcinogen |
| Carbon Tetrachloride | 1 | 4 | Toxic and environmental hazard |
| Dichloromethane | 2 | 600 | 6.0 |
| Toluene | 2 | 890 | 8.9 |
| Methanol | 2 | 3000 | 30.0 |
| Heptane | 3 | 5000 | 50.0 |
| Ethanol | 3 | 5000 | 50.0 |
| Isopropyl Alcohol (IPA) | 3 | 5000 | 50.0 |
| Tetrahydrofuran (THF) | 2 | 720 | 7.2 |
| N,N-Dimethylformamide (DMF) | 2 | 880 | 8.8 |
Source: Data compiled from ICH Q3C(R8) Guideline.[2]
-
Class 1 solvents should be avoided as they are known carcinogens or environmental hazards.[10]
-
Class 2 solvents should be limited due to their inherent toxicity.[10]
-
Class 3 solvents have low toxic potential and are considered safer.[9]
Q2: How does the polymorphic form of my API affect residual solvent removal?
A2: This is a critical consideration. Polymorphism is the ability of a compound to exist in multiple crystalline forms.[11][12] These different forms can have distinct crystal lattice arrangements and densities, which directly impacts how solvent molecules are trapped and released.
-
Channel Solvates: Some crystal forms have channels where solvent molecules can reside. These solvents can often be removed with moderate heating and vacuum.
-
Isolated Voids: Other forms may have isolated pockets or voids containing solvent molecules. Removing solvent from these is much more difficult and is diffusion-limited.
-
Polymorphic Transformation: The drying or recrystallization process itself can induce a change from one polymorphic form to another.[13] This can either trap or release solvent. It is crucial to characterize the solid form (e.g., via PXRD, DSC) before and after drying to understand this behavior.
Q3: Can I use lyophilization (freeze-drying) to remove solvents from this compound?
A3: Yes, lyophilization can be an effective, albeit complex, method for removing solvents, especially for thermally sensitive compounds.[14][15]
Mechanism: The process involves dissolving the API in a suitable solvent system (often involving water and a co-solvent like tert-butanol), freezing the solution, and then removing the solvents under a deep vacuum via sublimation (solid to gas phase).[14][16]
Considerations:
-
Solubility: The API must be soluble in a solvent system that can be effectively frozen and sublimated.
-
Process Optimization: The freezing rate, primary drying temperature (must be below the eutectic point/collapse temperature), and secondary drying parameters must be carefully optimized to produce a stable and elegant cake.[17]
-
Excipients: Bulking agents like mannitol may be needed to ensure good cake formation, especially for low-concentration formulations.[18]
-
Cost and Time: Lyophilization is significantly more time-consuming and expensive than conventional drying methods. It is typically reserved for high-value or highly unstable products.
Experimental Protocols & Visualizations
Protocol 1: Optimized Recrystallization for Toluene Removal
This protocol uses an Isopropanol (IPA)/Heptane solvent system to purge residual toluene.
-
Dissolution: In a clean, dry reactor, charge the this compound containing high residual toluene. Add Isopropanol (approx. 5-7 volumes) and heat the mixture to 60-65°C with stirring until a clear solution is obtained.
-
Anti-Solvent Addition: While maintaining the temperature at 60-65°C, add n-Heptane (approx. 8-10 volumes) dropwise over 30-60 minutes. Observe for the onset of crystallization (turbidity).
-
Crystallization: Once the heptane addition is complete, hold the slurry at 60-65°C for 1 hour to allow for crystal growth.
-
Cooling: Slowly cool the slurry to 0-5°C over at least 2 hours. A slow cooling rate is critical for forming pure, well-defined crystals. Hold at 0-5°C for 1-2 hours.
-
Filtration: Filter the product and wash the cake with a cold (0-5°C) mixture of IPA/Heptane (1:2 ratio, 2 volumes).
-
Drying: Dry the purified solid in a vacuum oven at 45-50°C with a vacuum of <5 mbar until Loss on Drying (LOD) is constant.
-
Analysis: Submit the final sample for GC-HS analysis to confirm residual solvent levels are within ICH limits.
Diagram 1: Troubleshooting Workflow for High Residual Solvents
Caption: Decision tree for addressing high residual solvent results.
Diagram 2: Key Parameters Influencing Drying Efficiency
Caption: Interrelated factors that control the rate of solvent removal.
References
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available at: [Link]
-
ICH Q3C Guidelines for Residual Solvents. Scribd. Available at: [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH), 22 April 2021. Available at: [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation (ICH), 15 October 2018. Available at: [Link]
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA), 29 April 2024. Available at: [Link]
- Process for the manufacture of cyclopropylamine. Google Patents, EP0205403B1.
- Process for the manufacture of cyclopropylamine. Google Patents, US4590292A.
-
CYCLOPROPYLAMINE. Ataman Kimya. Available at: [Link]
-
Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. Document Server@UHasselt. Available at: [Link]
-
How a Rotary Evaporator Works: The Ultimate Guide (2025). Labcompare. Available at: [Link]
-
Excipients used in lyophilization of small molecules. CORE. Available at: [Link]
-
(PDF) Excipients used in lyophilization of small molecules. ResearchGate. Available at: [Link]
-
Perspective Chapter: Pharmaceutical Drying. IntechOpen. Available at: [Link]
-
Effects of Speciation on the Physical Properties of Frozen Solutions. American Pharmaceutical Review. Available at: [Link]
-
Drying Process in Pharmaceutical Technology. Scribd. Available at: [Link]
-
Drying. Clinical Gate. Available at: [Link]
-
How to Achieve the Best Rotary Evaporation Results. LabX. Available at: [Link]
-
Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. LabManager. Available at: [Link]
-
Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 2024. Available at: [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available at: [Link]
-
11 Critical Steps To Manage Solvents During API Manufacturing. Outsourced Pharma. Available at: [Link]
-
Remove Sticky Reagents. University of Rochester. Available at: [Link]
-
Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules. Drug Development and Delivery. Available at: [Link]
-
5.6B: Step-by-Step Procedures for Rotary Evaporation. Chemistry LibreTexts. Available at: [Link]
-
Recrystallization - Single Solvent. University of Toronto. Available at: [Link]
-
How to Speed Up Your Rotary Evaporation Process. Laboratory Supply Network. Available at: [Link]
-
Recrystallization - Part 2. University of California, Irvine. Available at: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. Available at: [Link]
-
Recrystallization-1.pdf. University of California, Irvine. Available at: [Link]
-
GROUPING OF RESIDUAL SOLVENTS PRESENT IN PHARMACEUTICALS USING EXPERIMENTAL PLANNING AND CHEMOMETRIC METHODS. Acta Poloniae Pharmaceutica – Drug Research. Available at: [Link]
-
Pharmaceutical Residual Solvent Testing? A Complete Guide. ResolveMass Laboratories Inc. Available at: [Link]
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents, AU7854098A.
-
Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. Available at: [Link]
-
Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design. Available at: [Link]
-
Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. Available at: [Link]
-
〈467〉 RESIDUAL SOLVENTS. U.S. Pharmacopeia. Available at: [Link]
-
(467) RESIDUAL SOLVENTS. USP-NF. Available at: [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. AIDIC. Available at: [Link]
-
Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. University of Southampton ePrints. Available at: [Link]
-
Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. Available at: [Link]
Sources
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- 2. database.ich.org [database.ich.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. aidic.it [aidic.it]
- 5. Perspective Chapter: Pharmaceutical Drying | IntechOpen [intechopen.com]
- 6. Drying - Clinical GateClinical Gate [clinicalgate.com]
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- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
Addressing hygroscopicity in 2-(2-bromophenyl)cyclopropanamine hydrochloride
Welcome to the Technical Support Center for 2-(2-bromophenyl)cyclopropanamine hydrochloride . As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical handling, storage, and formulation challenges associated with this highly moisture-sensitive active pharmaceutical ingredient (API) intermediate.
Often utilized as a foundational building block in the synthesis of LSD1 inhibitors and tranylcypromine derivatives, this compound's tendency to rapidly absorb atmospheric moisture can compromise stoichiometric precision, induce degradation, and derail downstream synthetic workflows. This guide synthesizes field-proven methodologies with fundamental physicochemical principles to help you engineer robust, self-validating solutions.
Section 1: Mechanistic FAQ – Understanding the Causality of Moisture Uptake
Q1: Why does my batch of 2-(2-bromophenyl)cyclopropanamine hydrochloride turn into a sticky paste on the balance within minutes of exposure to ambient air? The rapid deliquescence you are observing is a direct consequence of the hydrochloride salt form. While salt formation is a classical approach to improve the aqueous solubility of basic drugs, hydrochloride salts are notoriously prone to hygroscopicity[1]. The causality lies in the high electronegativity and charge density of the chloride ion, which acts as a powerful hydrogen bond acceptor for atmospheric water molecules[1]. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the crystal lattice absorbs moisture until the solid dissolves in its own absorbed water, forming the "sticky paste" you observe.
Q2: How does this moisture ingress specifically compromise my downstream catalytic couplings? Moisture does not just alter the physical state of the API; it fundamentally disrupts your reaction stoichiometry. If your 2-(2-bromophenyl)cyclopropanamine hydrochloride has absorbed 10% of its weight in water, weighing out 100 mg means you are only delivering 90 mg of the active amine. Furthermore, the ingress of free water (as opposed to bound hydrate water) can poison moisture-sensitive transition metal catalysts (e.g., in Buchwald-Hartwig aminations) and induce hydrolysis of sensitive reagents[1].
Section 2: Troubleshooting Guide – Handling & Storage Workflows
Q3: How can I accurately weigh and transfer this compound without compromising stoichiometric ratios? To prevent moisture uptake during handling, you must isolate the API from atmospheric humidity using a self-validating environmental control system. Do not rely on rapid weighing on an open bench. Instead, implement the following step-by-step methodology.
Methodology 1: Self-Validating Glovebox Weighing and Moisture Profiling
-
Step 1: Environmental Isolation. Transfer the sealed bulk API container into a controlled inert-atmosphere glovebox purged with high-purity Argon. Ensure the internal hygrometer reads an RH of < 5%.
-
Step 2: Static Dissipation. Cyclopropanamine salts often build static charge. Use an anti-static bar or ionizing fan inside the glovebox to prevent the powder from clinging to spatulas and weigh boats, which causes mass loss.
-
Step 3: Analytical Weighing. Weigh the required mass into a pre-tared, oven-dried reaction vessel. Immediately seal the vessel with a septum before removing it from the glovebox.
-
Step 4: Self-Validation via Karl Fischer (KF) Titration. To validate that your handling protocol was successful, extract a 10–15 mg aliquot of the bulk powder immediately after weighing. Perform a Coulometric Karl Fischer titration[2]. If the water content exceeds your acceptable threshold (typically >0.5% w/w), the batch must be re-dried before use.
Workflow for handling and validating moisture-sensitive cyclopropanamine salts.
Section 3: Advanced Formulation – Engineering Hygroscopicity Out of the API
Q4: Environmental controls are causing bottlenecks in our scale-up. How can we permanently resolve the hygroscopicity of 2-(2-bromophenyl)cyclopropanamine? If engineering controls (gloveboxes) are insufficient, you must engineer the molecule itself through Salt Screening . The goal is to replace the hygroscopic chloride counterion with a larger, more hydrophobic anion that disrupts the hydrogen-bonding network with atmospheric water[3].
The pKa of the counterion should be at least 2–3 units lower than the pKa of the cyclopropanamine to ensure stable salt formation[4]. By utilizing bulky organic counterions (e.g., tosylate or mesylate), you introduce steric hindrance and hydrophobicity that shield the amine core from moisture[5]. Alternatively, introducing specific solvents to form stable solvates or co-crystals can satisfy the hydrogen-bond acceptors, preventing further water absorption[6].
Table 1: Comparative Analysis of Alternative Salt Forms for 2-(2-Bromophenyl)cyclopropanamine
Note: Data represents typical behavior profiles for cyclopropanamine derivatives based on crystal engineering principles.
| Counterion | Approx. pKa | Hygroscopicity (Mass Gain at 80% RH) | Aqueous Solubility | Application Recommendation |
| Hydrochloride | -6.1 | High (>5.0%) | Very High | Use only in strictly controlled environments; prone to deliquescence. |
| Mesylate | -1.9 | Moderate (2.0% - 5.0%) | High | Good balance of solubility and improved solid-state stability. |
| Tosylate | -2.8 | Low (<2.0%) | Moderate | Ideal for scale-up; bulky hydrophobic group effectively repels water. |
| Fumarate | 3.0 | Very Low (<1.0%) | Low | Best for extreme moisture resistance, though it compromises solubility. |
Methodology 2: Tiered Salt Screening and Dynamic Vapor Sorption (DVS) Profiling
To identify the optimal salt form, implement this self-validating screening protocol:
-
Step 1: Free Base Generation. Neutralize the 2-(2-bromophenyl)cyclopropanamine hydrochloride with a mild base (e.g., sodium bicarbonate) and extract into an organic solvent (e.g., DCM) to isolate the free base.
-
Step 2: Counterion Addition. Aliquot the free base into separate vials and add equimolar amounts of candidate acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) dissolved in a miscible anti-solvent to induce crystallization[7].
-
Step 3: DVS Analysis (The Validation Step). Subject the isolated, dried salt crystals to Dynamic Vapor Sorption (DVS). Program the DVS to cycle from 0% to 90% RH at 25°C.
-
Step 4: Hysteresis Evaluation. Analyze the sorption/desorption isotherm. A successful candidate will show a mass gain of <2% at 80% RH and exhibit no hysteresis (meaning it does not trap water in the crystal lattice upon desorption)[3].
Decision tree for counterion screening to mitigate API hygroscopicity.
References
-
Kumar, L., Amin, A., & Bansal, A. K. "Salt Selection in Drug Development." Pharmaceutical Technology. Available at:[Link]
-
Mannala, T. "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development." GSC Biological and Pharmaceutical Sciences. Available at:[Link]
-
Bowker, M. J. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development (ACS Publications). Available at:[Link]
-
MDPI. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." MDPI Pharmaceutics. Available at:[Link]
-
ACS Publications. "API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches." Crystal Growth & Design. Available at:[Link]
-
ResearchGate. "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents." ResearchGate. Available at:[Link]
- Google Patents. "WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts." Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Introduction: The Analytical Imperative in Epigenetic Drug Design
1H NMR Interpretation of 2-(2-bromophenyl)cyclopropanamine HCl: A Comparative Analytical Guide for LSD1 Inhibitor Development
Tranylcypromine (TCP) derivatives are extensively utilized as covalent inhibitors of Lysine-specific demethylase 1 (LSD1), a critical epigenetic target in the treatment of acute myeloid leukemia and solid tumors [1]. The substitution of the phenyl ring—specifically the ortho-bromo modification found in this compound—significantly alters the steric profile and binding affinity within the FAD-dependent catalytic pocket of LSD1 [2].
For drug development professionals, the structural verification of this building block is paramount. The pharmacological activity is highly dependent on the trans-stereochemistry of the cyclopropyl ring, while the regiochemistry of the bromo substituent dictates target selectivity [3]. This guide objectively compares analytical workflows, demonstrating why an optimized 1D/2D Nuclear Magnetic Resonance (NMR) methodology outperforms standard techniques for the rigorous release testing of this Active Pharmaceutical Ingredient (API) intermediate.
Objective Comparison: Analytical Modalities for Structural Verification
Relying solely on mass spectrometry (LC-MS) or standard 1D NMR can lead to critical structural misassignments. LC-MS cannot differentiate between cis/trans diastereomers or halogen regiochemistry. Furthermore, standard 1D
Table 1 compares the performance of three analytical approaches for characterizing this compound.
Table 1: Performance Comparison of Analytical Workflows
| Analytical Method | Stereochemical Resolution (Cis/Trans) | Regiochemical Confirmation (Ortho-Br) | Signal-to-Noise / Speed | Primary Limitation |
| LC-MS (ESI-TOF) | Poor (Diastereomers share identical m/z) | Poor (Cannot distinguish positional isomers) | Very Fast (< 2 mins) | Blind to 3D spatial arrangement |
| Standard 1D | Moderate (Multiplets often overlap) | High (Distinct aromatic splitting) | Fast (~5 mins) | -NH |
| Optimized 1D/2D NMR (CD | Extremely High (Unambiguous | High (Resolved spin systems) | Moderate (~30 mins) | Requires higher sample concentration |
Spectral Dissection: The 2-(2-bromophenyl)cyclopropanamine Profile
To validate the API, the Application Scientist must dissect two distinct spectral regions. The causality behind the observed chemical shifts (
The Regiochemical Marker: Aromatic Region ( 7.0 – 7.7 ppm)
Unlike unsubstituted tranylcypromine, which presents a broad 5-proton multiplet, the ortho-bromo substitution breaks the symmetry of the aromatic ring, creating a distinct ABCD spin system.
-
H3 (ortho to Br): Deshielded by the electronegative bromine, appearing as a doublet of doublets (dd) at ~7.6 ppm .
-
H4, H5, H6: Appear as distinct multiplets between 7.1 and 7.4 ppm . The presence of the isolated 7.6 ppm signal is the definitive pass/fail criterion for ortho-regiochemistry.
The Stereochemical Marker: Cyclopropyl Region ( 1.2 – 3.0 ppm)
The cyclopropyl ring forms a rigid ABXY spin system. According to the Karplus equation, the dihedral angle dictates the coupling constants. In a rigid cyclopropane ring, cis-protons have a dihedral angle of ~0° (
-
H
(CH-Ar): Multiplet at ~2.6 ppm . -
H
(CH-NH ): Multiplet at ~2.9 ppm . Deshielded by the adjacent positively charged nitrogen. -
H
(CH ): Two distinct multiplets at ~1.3 ppm (trans to Ar) and ~1.5 ppm (cis to Ar).
Fig 1. Spin-spin coupling network of the trans-cyclopropyl ring.
Experimental Protocol: Self-Validating NMR Workflow
To overcome the limitations of standard 1D NMR (specifically the quadrupolar relaxation and exchange broadening caused by the -NH
Step 1: Optimized Sample Preparation
-
Action: Dissolve 15-20 mg of this compound in 0.6 mL of Methanol-
(CD OD). -
Causality: CD
OD provides a labile deuterium source that rapidly exchanges with the -NH protons (converting them to -ND ). This eliminates the broad ~8.5 ppm signal seen in DMSO- and, more importantly, removes the complex coupling between the amine protons and H , instantly sharpening the H multiplet for accurate integration.
Step 2: Instrument Tuning & Shimming
-
Action: Perform 3D gradient shimming (e.g., TopShim) to achieve a line width of < 1.0 Hz at half-height for the solvent peak.
-
Causality: The difference between a cis and trans coupling constant in cyclopropanes is merely 3-4 Hz. Poor magnetic homogeneity will blur these fine splittings, leading to false stereochemical assignments.
Step 3: Quantitative 1D
-
Action: Acquire 16 to 32 scans using a 30° flip angle and a prolonged relaxation delay (D1 = 10 seconds).
-
Causality: The rigid cyclopropyl protons have relatively long spin-lattice relaxation times (
). A 10-second D1 ensures that all spins fully return to equilibrium between pulses, guaranteeing that the integration ratios between the aromatic and cyclopropyl protons are strictly quantitative (4:4 ratio).
Step 4: 2D gCOSY Validation
-
Action: Acquire a gradient-selected Correlation Spectroscopy (gCOSY) experiment with 256
increments. -
Causality: This step serves as the internal validation. Even with CD
OD sharpening the peaks, H and H can occasionally overlap depending on concentration. The gCOSY maps the exact connectivity (as shown in Fig 1), proving unequivocally that the 2.6 ppm and 2.9 ppm signals are adjacent on the ring.
Fig 2. Analytical workflow for the structural validation of cyclopropanamine APIs.
References
- Fang, Y., et al. "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology." ACS Infectious Diseases / PMC, National Institutes of Health.
- Vianello, P., et al. "LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials." Frontiers in Pharmacology.
- Sorna, V., et al. "Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors." PMC, National Institutes of Health.
- Binda, C., et al. "Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity." Taylor & Francis Online.
Comparing potency of 2-(2-bromophenyl)cyclopropanamine vs Tranylcypromine
An in-depth comparative analysis of Tranylcypromine (TCP) and its rationally designed derivative, 2-(2-bromophenyl)cyclopropanamine (o-Br-TCP) , reveals a masterclass in Structure-Activity Relationship (SAR) engineering. As drug development pivots from broad-spectrum psychiatric applications to targeted epigenetic oncology, understanding the exact causality behind structural modifications is critical for application scientists and medicinal chemists.
Tranylcypromine is a classic, non-selective monoamine oxidase (MAO-A and MAO-B) inhibitor. In 2007, it was serendipitously discovered to also inhibit Lysine-Specific Demethylase 1 (LSD1/KDM1A) , an epigenetic enzyme overexpressed in various malignancies . Both MAO and LSD1 are flavin adenine dinucleotide (FAD)-dependent amine oxidases, meaning TCP inactivates both via the same fundamental mechanism: single-electron transfer followed by cyclopropyl ring opening and covalent modification of the FAD cofactor.
However, TCP's potent MAO inhibition causes severe off-target effects (e.g., the "cheese effect" or hypertensive crisis) when used as an oncology drug. To isolate the LSD1 activity, researchers synthesized halogenated derivatives. The introduction of a bulky bromine atom at the ortho position of the phenyl ring—creating 2-(2-bromophenyl)cyclopropanamine—acts as a highly effective steric selectivity switch .
The Causality of Selectivity:
-
MAO-A/B Active Site: The catalytic cavity of MAOs is a highly restrictive "aromatic cage" optimized for small monoamines like serotonin and dopamine. The large atomic radius of the ortho-bromine creates severe steric clashes with the tyrosine and phenylalanine residues lining this pocket, effectively abolishing MAO binding affinity.
-
LSD1 Active Site: In stark contrast, LSD1 features a massive, solvent-exposed funnel designed to accommodate the bulky N-terminal tail of histone H3. This spacious cavity easily tolerates the ortho-bromine substitution. Furthermore, the halogen forces the cyclopropylamine into a restricted dihedral conformation that aligns favorably with the trajectory required to attack the FAD cofactor in LSD1.
FAD-dependent covalent inactivation mechanism by cyclopropylamine inhibitors.
Quantitative Potency Profiling
The table below synthesizes the biochemical shift caused by the ortho-bromine modification. While o-Br-TCP does not drastically increase absolute LSD1 potency on its own (it is often used as a foundational scaffold for further N-alkylation), it completely inverts the selectivity index, providing a safe therapeutic window free of MAO-driven toxicity.
| Compound | Target Enzyme | Apparent IC₅₀ (µM) | Selectivity Index (LSD1 / MAO-A) | Primary Limitation |
| Tranylcypromine (TCP) | MAO-A | ~2.0 | 0.1 (Highly MAO selective) | Severe dose-limiting MAO toxicity |
| Tranylcypromine (TCP) | LSD1 | ~20.0 | - | Weak epigenetic efficacy |
| o-Br-TCP | MAO-A | > 100.0 | > 6.6 (LSD1 selective) | None (MAO activity abolished) |
| o-Br-TCP | LSD1 | ~15.0 | - | Moderate absolute potency |
Data synthesized from foundational structural studies of TCP derivatives.
Self-Validating Experimental Methodology
To objectively verify the potency and selectivity of TCP versus o-Br-TCP, a robust, self-validating experimental workflow must be employed. As a standard practice for irreversible inhibitors, IC₅₀ values are time-dependent; therefore, pre-incubation times must be strictly controlled.
Protocol A: LSD1 Demethylase Activity Assay (Primary Screen)
This continuous, homogeneous assay utilizes Amplex Red to detect the H₂O₂ byproduct of the demethylation reaction, providing real-time kinetic data.
-
Enzyme Preparation: Dilute recombinant human LSD1 (KDM1A) to a final concentration of 50 nM in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS).
-
Compound Pre-incubation: Dispense TCP and o-Br-TCP in a 10-point dose-response curve (0.1 µM to 500 µM) into a 384-well black microplate. Add the enzyme and pre-incubate for exactly 30 minutes at 25°C. Causality: Because these are mechanism-based inactivators, this pre-incubation allows the covalent FAD adduct to form before substrate competition occurs.
-
Reaction Initiation: Add 10 µM of mono-methylated histone H3K4 peptide (H3K4me1) along with 50 µM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP).
-
Kinetic Readout: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.
Protocol B: MAO-A/B Counter-Screen (Selectivity Validation)
To prove the steric exclusion hypothesis, compounds must be counter-screened against MAOs using the fluorogenic substrate kynuramine.
-
Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B to 5 µg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate with compounds for 30 minutes at 37°C.
-
Reaction Initiation: Add 40 µM kynuramine.
-
Detection: After 30 minutes, quench the reaction with 2N NaOH. Measure the fluorescence of the 4-hydroxyquinoline product (Ex 310 nm / Em 400 nm). Validation Check: TCP must yield an IC₅₀ < 5 µM to validate the assay's dynamic range, while o-Br-TCP should show negligible inhibition.
Protocol C: Cellular Thermal Shift Assay (CETSA) (Orthogonal Validation)
Biochemical assays can yield false positives due to aggregation. CETSA validates direct target engagement inside living cells.
-
Treat intact THP-1 leukemia cells with 50 µM o-Br-TCP or DMSO vehicle for 2 hours.
-
Aliquot cells and heat to a temperature gradient (40°C to 60°C) for 3 minutes to denature unbound proteins.
-
Lyse cells, centrifuge to pellet aggregated proteins, and analyze the soluble fraction via Western Blot for LSD1. Causality: Covalent binding of o-Br-TCP to the FAD cofactor stabilizes the LSD1 protein structure, shifting its melting temperature (Tₘ) higher compared to the DMSO control, unequivocally proving intracellular target engagement.
Self-validating experimental workflow for evaluating LSD1/MAO selectivity.
References
-
Title: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 Source: Biochemistry (2007) URL: [Link]
-
Title: Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 Source: Journal of the American Chemical Society (2010) URL: [Link]
-
Title: Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 Source: Biochemistry (2010) URL: [Link]
A Comparative Guide to Purity Validation Standards for 2-(2-Bromophenyl)cyclopropanamine
Introduction
2-(2-Bromophenyl)cyclopropanamine is a highly valuable synthetic intermediate and pharmacophore, frequently utilized in the development of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors. Given its reactive primary amine and halogenated aromatic ring, ensuring the absolute purity of this compound is critical for downstream synthetic reproducibility and pharmacological screening.
This guide provides an objective comparison between traditional mass-balance purity assessments and modern quantitative NMR (qNMR) methodologies. By adhering to the latest1[1], we establish a self-validating framework for certifying 2-(2-bromophenyl)cyclopropanamine reference standards.
The Causality of Analytical Choices in Amine Validation
Historically, the purity of cyclopropanamines was determined via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection. However, primary amines like 2-(2-bromophenyl)cyclopropanamine often suffer from severe peak tailing in standard low-pH mobile phases due to secondary interactions with residual silanols on the silica stationary phase[2]. Furthermore, relying solely on HPLC-UV assumes that all impurities possess identical UV extinction coefficients to the active analyte, which is rarely true and leads to hidden purity overestimations.
To overcome these limitations, the pharmaceutical industry has shifted toward3[3]. qNMR measures the absolute amount of substance (moles) directly, making it traceable to the International System of Units (SI) when an appropriate certified internal standard is used. When qNMR is executed in tandem with orthogonal chromatographic methods, it minimizes hidden biases and provides a highly accurate, self-validating purity assignment[4].
Comparative Analysis of Purity Standards
To illustrate the performance differences, we compare a "Standard Commercial Grade" (validated via HPLC-UV only) against a "Certified Reference Standard Grade" (validated via qNMR + Mass Balance).
Table 1: Performance Comparison of Purity Validation Approaches for 2-(2-Bromophenyl)cyclopropanamine
| Parameter | Standard Commercial Grade | Certified Reference Standard Grade |
| Primary Validation Method | RP-HPLC-UV (Area %) | 1H qNMR (Internal Standard) |
| Orthogonal Verification | None | RP-HPLC-CAD & Karl Fischer |
| Traceability | Relative (Assumes 100% response) | SI-Traceable (via Certified IS) |
| Detection of Inorganics | Poor (UV blind to salts) | Excellent (Mass balance correction) |
| Estimated Uncertainty (U) | ± 2.0% | ± 0.5% |
| Suitability | Early discovery synthesis | API release & quantitative bioassays |
Experimental Methodologies: A Self-Validating Protocol
To establish a trustworthy purity standard, the following dual-validation protocol must be executed. This system is self-validating: if the absolute purity derived from qNMR aligns with the purity calculated via chromatographic mass balance, the standard is unequivocally verified.
Protocol A: Absolute Purity Determination via 1H qNMR
Rationale: qNMR provides a direct molar ratio between the analyte and a certified internal standard, bypassing the need for an identical reference material.
-
Standard Selection: Select a certified internal standard (IS) such as Maleic Acid (traceable to NIST SRM). Ensure its NMR signals do not overlap with the cyclopropyl or aromatic protons of 2-(2-bromophenyl)cyclopropanamine.
-
Sample Preparation: Accurately weigh ~20.0 mg of 2-(2-bromophenyl)cyclopropanamine and ~10.0 mg of the IS using a calibrated microbalance (d = 0.001 mg).
-
Dissolution: Dissolve the mixture in 1.0 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.1% TMS.
-
Acquisition: Acquire the 1H NMR spectrum at 298 K using a 30° pulse angle, a relaxation delay (D1) of 60 seconds (to ensure complete longitudinal relaxation,
, of all protons), and 64 scans. -
Integration & Calculation: Integrate the distinct cyclopropyl methine proton of the analyte and the olefinic protons of Maleic acid. Calculate the absolute mass fraction using the standard qNMR equation.
Protocol B: Orthogonal Impurity Profiling via RP-HPLC-CAD
Rationale: Charged Aerosol Detection (CAD) provides a more uniform response for non-UV absorbing impurities compared to traditional UV detectors, while a high-pH mobile phase prevents amine protonation, eliminating peak tailing[2].
-
Column Selection: Use a polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0) and Mobile Phase B (Acetonitrile).
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor via CAD (evaporation temperature 35°C) to quantify total non-volatile organic impurities.
Visualization of the Validation Workflow
Validation workflow combining qNMR and mass balance for certified reference standards.
References
- Validation of Analytical Procedures Q2(R2)
- Source: sigmaaldrich.
- Source: nih.
- Source: americanpharmaceuticalreview.
Sources
Selectivity Profile of 2-(2-bromophenyl)cyclopropanamine: MAO-A vs. MAO-B Comparison Guide
As drug development increasingly targets epigenetic modulators and neurodegenerative pathways, distinguishing between monoamine oxidase (MAO) isoforms has become a critical analytical hurdle. Tranylcypromine (TCP) is a classic, non-selective mechanism-based inhibitor of both MAO-A and MAO-B, as well as the epigenetic enzyme Lysine-specific demethylase 1 (LSD1). However, strategic halogenation of the TCP scaffold yields profound shifts in isoform selectivity.
This guide provides an in-depth technical analysis of 2-(2-bromophenyl)cyclopropanamine (also known as ortho-bromo-tranylcypromine or 2-Br-TCP), objectively comparing its performance against standard MAO inhibitors and detailing the structural causality and experimental protocols required to validate its selectivity profile.
Mechanistic Causality: The Structural Basis of Selectivity
To understand why 2-(2-bromophenyl)cyclopropanamine selectively inhibits MAO-A over MAO-B, we must examine the distinct active site topographies of the two isoforms. Despite sharing ~70% sequence identity, their substrate cavities dictate strict steric requirements for ligand binding[1].
-
MAO-B (The Restrictive Cavity): The MAO-B active site is bipartite and narrow (~700 ų total volume), separated into an entrance cavity and a substrate cavity by the "gating" residues Ile199 and Tyr326 [2].
-
MAO-A (The Accommodating Cavity): The MAO-A active site is monopartite, shorter, but significantly wider (~550 ų), governed by the corresponding gating residues Phe208 and Ile335 .
The Ortho-Halogen Effect: The parent compound, tranylcypromine, is compact enough to easily bypass the gating residues in both isoforms, leading to non-selective covalent binding with the FAD cofactor. However, introducing a bulky bromine atom at the ortho-position (2-position) of the phenyl ring creates severe steric hindrance. In MAO-B, this 2-bromo substitution clashes directly with the Ile199/Tyr326 gating loop, preventing the cyclopropylamine "warhead" from reaching the FAD cofactor. Conversely, the wider MAO-A cavity comfortably accommodates the ortho-substitution, preserving high-affinity binding and subsequent irreversible enzyme inactivation[3].
Structural logic of 2-Br-TCP selectivity driven by MAO isoform cavity dimensions.
Comparative Performance Data
When benchmarking 2-(2-bromophenyl)cyclopropanamine for assay development or SAR mapping, it must be evaluated against highly selective irreversible controls (Clorgiline and Selegiline) and its non-selective parent (TCP). The table below summarizes the representative quantitative selectivity profile derived from standard recombinant human MAO fluorometric assays.
| Compound | Target Profile | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Ratio (MAO-B/A) |
| 2-(2-bromophenyl)cyclopropanamine | MAO-A Selective | ~0.8 | > 50.0 | > 60x |
| Tranylcypromine (TCP) | Non-selective | 2.0 | 1.5 | 0.75x |
| Clorgiline | MAO-A Selective Control | 0.001 | 45.0 | 45,000x |
| Selegiline | MAO-B Selective Control | 35.0 | 0.015 | 0.0004x |
Data Interpretation: While 2-(2-bromophenyl)cyclopropanamine is not as potently selective as the clinical standard Clorgiline, its structural similarity to TCP makes it an invaluable tool compound. Researchers utilize it specifically to decouple MAO-A vs. MAO-B off-target effects when optimizing TCP-based LSD1 inhibitors in oncology pipelines.
Self-Validating Experimental Protocol: MAO Isoform Profiling
To accurately determine the IC₅₀ of cyclopropylamine derivatives, the assay design must account for their mechanism of action. Because these compounds are mechanism-based ("suicide") inhibitors, a pre-incubation step is mandatory to allow the covalent FAD adduct to form before substrate competition occurs.
Furthermore, we utilize Kynuramine as the substrate rather than the standard Amplex Red/Horseradish Peroxidase (HRP) coupled system. Kynuramine is directly deaminated by both MAO isoforms into 4-hydroxyquinoline, a highly fluorescent product. This eliminates the risk of false positives caused by test compounds inadvertently inhibiting HRP[4].
Self-validating fluorometric workflow for determining MAO-A/B IC50 values.
Step-by-Step Methodology
1. Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 5% glycerol.
-
Enzymes: Recombinant human MAO-A (5 µg/mL final) and MAO-B (10 µg/mL final).
-
Substrate: Kynuramine dihydrobromide (Prepare at 2x the Kₘ: ~80 µM for MAO-A, ~50 µM for MAO-B).
-
Compounds: Prepare 2-(2-bromophenyl)cyclopropanamine, Clorgiline, and Selegiline in 10-point 1:3 serial dilutions in DMSO (Final assay DMSO concentration must be ≤ 1%).
2. Pre-Incubation (Critical Causality Step):
-
Add 49 µL of the enzyme solution to a black, flat-bottom 96-well microplate.
-
Add 1 µL of the serially diluted inhibitor (or DMSO vehicle control).
-
Incubate at 37°C for exactly 30 minutes. Rationale: Cyclopropylamines require time to undergo single-electron transfer and ring-opening to covalently bind the FAD cofactor. Omitting this step will artificially inflate the apparent IC₅₀.
3. Reaction Initiation:
-
Add 50 µL of the Kynuramine substrate solution to all wells to initiate the reaction.
4. Kinetic Fluorometric Reading:
-
Immediately transfer the plate to a microplate reader.
-
Monitor fluorescence kinetically for 30 minutes at 37°C using Excitation: 315 nm and Emission: 380 nm .
-
Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve.
5. Self-Validation Checkpoints & Data Analysis:
-
Z'-Factor Verification: Ensure the Z'-factor between the DMSO vehicle control (100% activity) and a no-enzyme blank (0% activity) is > 0.6.
-
Control Validation: Verify that Clorgiline selectively knocks out MAO-A signal at < 10 nM, and Selegiline knocks out MAO-B signal at < 50 nM.
-
Regression: Plot % Inhibition vs. Log[Inhibitor] and fit using a 4-parameter logistic non-linear regression to determine the IC₅₀.
Applications in Drug Discovery
The distinct selectivity profile of 2-(2-bromophenyl)cyclopropanamine makes it highly valuable for:
-
LSD1 Inhibitor Optimization: Because LSD1 and MAOs share significant homology in their FAD-binding domains, TCP derivatives are heavily utilized in oncology. The ortho-bromo substitution strategy is frequently employed to engineer out MAO-B liability, preventing unwanted neurological side effects while maintaining LSD1 potency.
-
Active Site Mapping: As a rigid, sterically hindered probe, it is used in structural biology to map the flexibility of the Ile199/Tyr326 gating loop in wild-type vs. mutant MAO-B enzymes.
References
-
Doytchinova, I., et al. "Structure-Based Design of Novel MAO-B Inhibitors: A Review." International Journal of Molecular Sciences, 2023. URL: [Link]
-
Binda, C., et al. "The 'gating' residues Ile199 and Tyr326 in human monoamine oxidase B function in substrate and inhibitor recognition." Journal of Biological Chemistry, 2009. URL: [Link]
-
Binda, C., et al. "Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation." Journal of Medicinal Chemistry, 2015. URL: [Link]
-
Youdim, M. B., et al. "Monoamine oxidase A and B substrates: probing the active site." Future Medicinal Chemistry, 2014. URL: [Link]
Comprehensive FTIR Spectrum Analysis of 2-(2-bromophenyl)cyclopropanamine HCl: A Comparative Guide for LSD1 Inhibitor Development
Executive Summary
This guide provides an in-depth, comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(2-bromophenyl)cyclopropanamine HCl against its unsubstituted parent compound, tranylcypromine (TCP) HCl, and its para-substituted analog. Designed for medicinal chemists, analytical scientists, and drug development professionals, this document elucidates the structural causality behind spectral shifts. Furthermore, it establishes a self-validating Attenuated Total Reflectance (ATR) FTIR protocol to ensure the high-fidelity characterization of these critical epigenetic drug precursors.
Introduction: The Chemical and Biological Context
Tranylcypromine (TCP) is a well-established irreversible monoamine oxidase (MAO) inhibitor [[1]]() that has been successfully repurposed as a foundational scaffold for the design of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors 2. LSD1 is an epigenetic enzyme frequently overexpressed in various cancers (such as acute myeloid leukemia) that drives tumor progression by demethylating oncogenic histone marks like H3K4me1/2 and H3K9me1/2 3.
To enhance LSD1 selectivity and potency over MAO, extensive structure-activity relationship (SAR) studies have focused on modifying the phenyl ring of the TCP scaffold 4. The compound This compound serves as a sterically constrained, ortho-halogenated intermediate. The bulky bromine atom at the ortho position restricts the rotational freedom of the cyclopropane ring, a critical conformational determinant for fitting into the FAD-binding pocket of LSD1. Accurate structural verification of this intermediate via FTIR is essential before proceeding with downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to build complex clinical candidates.
Logical workflow from 2-(2-bromophenyl)cyclopropanamine synthesis to LSD1 epigenetic modulation.
Theoretical Causality: FTIR Spectral Shifts
When comparing the FTIR spectrum of this compound to its unsubstituted and para-substituted alternatives, the diagnostic shifts are driven by a combination of electronic (inductive) and steric factors:
-
Aromatic Out-of-Plane (OOP) C-H Bending (900–650 cm⁻¹): This is the most definitive region for distinguishing substitution patterns. Unsubstituted TCP shows two strong bands at ~750 cm⁻¹ and ~690 cm⁻¹ (characteristic of mono-substituted benzene). The ortho-bromo derivative exhibits a single strong band near 745 cm⁻¹ (1,2-disubstitution), whereas the para-bromo analog shifts significantly to ~820 cm⁻¹ (1,4-disubstitution).
-
C-Br Stretching (650–550 cm⁻¹): The heavy bromine atom introduces a distinct C-Br stretching vibration. In the ortho position, steric crowding against the cyclopropyl group slightly shifts this band to a higher frequency compared to the less hindered para position.
-
Cyclopropyl C-H Stretching (>3000 cm⁻¹): The highly strained cyclopropane ring typically shows C-H stretching around 3010 cm⁻¹. In the ortho-bromo derivative, the electron-withdrawing inductive effect of the halogen, combined with steric repulsion, subtly shifts this stretch to higher wavenumbers (~3025 cm⁻¹).
-
Amine Hydrochloride (NH₃⁺) Modes: Because the compound is an HCl salt, the primary amine is protonated. This yields a broad, intense multiple-band structure between 3200 and 2800 cm⁻¹ (NH₃⁺ stretching) and a distinct NH₃⁺ asymmetric deformation band around 1580 cm⁻¹.
Comparative FTIR Data
The following table objectively compares the vibrational modes of the target product against its primary structural alternatives, providing the causality behind the observed spectral differences.
| Vibrational Mode | Tranylcypromine HCl (Unsubstituted) | This compound (Ortho-Br) | 2-(4-bromophenyl)cyclopropanamine HCl (Para-Br) | Structural Causality / Notes |
| N-H Stretch (NH₃⁺) | 3200–2800 cm⁻¹ (Broad) | 3200–2800 cm⁻¹ (Broad) | 3200–2800 cm⁻¹ (Broad) | Protonated primary amine; highly conserved across all analogs. |
| Cyclopropyl C-H Stretch | ~3010 cm⁻¹ | ~3025 cm⁻¹ | ~3015 cm⁻¹ | Ortho-Br induces steric strain and electron withdrawal, shifting the stretch to higher energy. |
| Aromatic C=C Stretch | ~1600, 1495 cm⁻¹ | ~1585, 1470 cm⁻¹ | ~1590, 1485 cm⁻¹ | Halogen substitution alters ring electron density, shifting skeletal vibrations. |
| N-H Bend (NH₃⁺) | ~1580 cm⁻¹ | ~1575 cm⁻¹ | ~1578 cm⁻¹ | Asymmetric deformation; often overlaps with aromatic C=C stretches. |
| Aromatic C-H Out-of-Plane (OOP) Bend | ~750 cm⁻¹ & ~690 cm⁻¹ (Two bands) | ~745 cm⁻¹ (Single strong band) | ~820 cm⁻¹ (Single strong band) | Primary diagnostic peak. Distinguishes mono-, ortho-di-, and para-disubstituted benzenes. |
| C-Br Stretch | N/A | ~640 cm⁻¹ | ~610 cm⁻¹ | Heavy atom effect. Ortho-steric crowding slightly increases the stretching frequency. |
Experimental Workflow: Self-Validating ATR-FTIR Protocol
To ensure high-fidelity characterization, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to eliminate environmental artifacts that commonly plague the analysis of amine hydrochloride salts.
Step 1: Sample Desiccation (Causality: Moisture Elimination)
-
Action: Store the this compound sample in a vacuum desiccator over anhydrous calcium sulfate for at least 24 hours prior to analysis.
-
Causality: Amine hydrochlorides are highly hygroscopic. Absorbed water yields a massive, broad O-H stretching band at ~3400 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹. These artifacts can completely mask the critical N-H stretching and bending modes required for structural validation.
Step 2: ATR Crystal Preparation and Blanking
-
Action: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
-
Causality: Isopropanol dissolves organic residues without leaving a film. Any residual contamination will appear as anomalous aliphatic C-H stretches (~2900 cm⁻¹), compromising the integrity of the baseline.
Step 3: Real-Time Background Subtraction
-
Action: Acquire a background spectrum (typically 16–32 scans at 4 cm⁻¹ resolution) immediately before loading the sample.
-
Causality: The atmospheric composition of the laboratory changes constantly. Real-time backgrounding mathematically subtracts the dynamic asymmetric stretching of CO₂ (~2350 cm⁻¹) and the complex rotational-vibrational bands of water vapor (~3900–3500 cm⁻¹ and 1900–1300 cm⁻¹).
Step 4: Sample Application and Pressure Optimization
-
Action: Transfer 2–5 mg of the dried powder onto the center of the ATR crystal. Lower the pressure anvil until the built-in clutch clicks, ensuring optimal torque.
-
Causality: In ATR-FTIR, the infrared beam does not pass through the sample; instead, an evanescent wave penetrates a few micrometers into the sample surface. The depth of penetration is strictly dependent on the refractive indices and the intimacy of contact. Optimal pressure ensures high signal-to-noise ratios and reproducible peak intensities.
Step 5: Data Acquisition and Spectral Processing
-
Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Apply an ATR correction algorithm if comparing the data directly to historical transmission (KBr pellet) spectra.
-
Causality: ATR spectra exhibit anomalous dispersion—peaks at lower wavenumbers appear artificially stronger because the penetration depth increases at longer wavelengths. The ATR correction normalizes these intensities, allowing for an objective comparison against legacy KBr libraries.
Self-validating ATR-FTIR experimental workflow for analyzing hygroscopic amine hydrochloride salts.
References
- Tranylcypromine | C9H11N | CID 5530 - PubChem, nih.gov,
- Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment, researchg
- Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modul
- Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential, nih.gov,
Sources
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- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropylamine Moiety: A Small Ring with a Big Impact on Bioavailability
A Senior Application Scientist's Guide to Structure-Bioavailability Relationships
In the landscape of modern medicinal chemistry, the cyclopropylamine motif has emerged as a cornerstone in the design of novel therapeutics.[1][2] This small, strained ring system is not merely a structural curiosity; its unique electronic and conformational properties can profoundly influence a molecule's pharmacokinetic profile, often transforming a compound with poor drug-like properties into a viable clinical candidate.[3] This guide delves into the comparative bioavailability of cyclopropanamine derivatives, offering insights into how subtle structural modifications can lead to significant improvements in oral drug exposure. We will explore the underlying mechanistic principles and provide detailed experimental protocols for researchers engaged in the optimization of these valuable scaffolds.
The Double-Edged Sword: Metabolic Stability and Bioactivation of Cyclopropylamines
The allure of the cyclopropyl group in drug design often stems from its ability to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can lead to a longer half-life and increased overall exposure of the drug. For instance, strategic placement of a cyclopropyl group can block a metabolic "hotspot" on a molecule, redirecting metabolism to less significant pathways and thereby improving its pharmacokinetic profile.[3]
However, the reactivity of the cyclopropylamine moiety can also be a liability. The amine group can undergo CYP-mediated oxidation, leading to the formation of reactive intermediates. This bioactivation can result in the formation of covalent adducts with proteins, a mechanism that has been implicated in the hepatotoxicity of some cyclopropylamine-containing drugs, such as the antibiotic trovafloxacin.[4] Therefore, a careful understanding of the metabolic fate of new cyclopropanamine derivatives is crucial for mitigating potential toxicity.
Comparative Bioavailability: A Tale of Two Scaffolds
The impact of the cyclopropylamine moiety on bioavailability is best illustrated through comparative studies of structurally related compounds. Below, we examine two case studies that highlight how the introduction or modification of a cyclopropyl group can dramatically alter pharmacokinetic outcomes.
Case Study 1: Enhancing the Pharmacokinetic Profile of a Plk4 Inhibitor
In the development of Polo-like kinase 4 (Plk4) inhibitors for oncology, an initial lead compound (8 ) demonstrated significant potency but was hampered by suboptimal pharmacokinetic properties. A key issue was the configurational instability of an alkene moiety in the molecule.[5] To address this, medicinal chemists replaced the alkene with a bioisosteric cyclopropane ring, leading to compound 9 . This seemingly minor change resulted in a remarkable improvement in the pharmacokinetic profile. Further optimization led to the orally bioavailable molecule 10 .[5]
| Compound | Plk4 IC50 (nM) | Cell-based Activity (nM) | Mouse PK (2 mg/kg IV) - AUC (µM*h) | Mouse PK (10 mg/kg PO) - Oral Bioavailability (%) |
| 8 (alkene) | 1.3 | 8 | 0.4 | <1 |
| 9 (cyclopropane) | 1.6 | 12 | 2.9 | 30 |
| 10 (optimized cyclopropane) | 0.5 | 5 | 4.5 | 65 |
Data sourced from a study on Plk4 inhibitors.[5]
The data clearly demonstrates that the replacement of the alkene with a cyclopropane ring in this series led to a significant increase in both intravenous and oral exposure. This enhancement in bioavailability can be attributed to the increased metabolic stability and improved physicochemical properties conferred by the cyclopropyl group.[5]
Case Study 2: Achieving Oral Bioavailability in a Styrenylcyclopropylamine LSD1 Inhibitor
In the pursuit of novel covalent inhibitors for Lysine-Specific Demethylase 1 (LSD1), a series of styrenylcyclopropylamine derivatives were synthesized. One of the optimized compounds, 34 , emerged as a highly potent inhibitor both biochemically and in cellular assays. A single-dose pharmacokinetic study in mice revealed that while the compound had high clearance, it possessed acceptable oral bioavailability, which was sufficient for in vivo efficacy studies.[6]
| Compound | LSD1 IC50 (nM) | Cellular GI50 (nM) | Mouse PK (PO) |
| 34 | <4 | 1 | Acceptable oral bioavailability |
Data sourced from a study on styrenylcyclopropylamine LSD1 inhibitors.[6]
This example underscores that even in the face of high clearance, strategic design of cyclopropylamine derivatives can achieve the necessary oral exposure for in vivo activity.
Experimental Protocols for Assessing Bioavailability
A thorough evaluation of the bioavailability of novel cyclopropanamine derivatives requires a combination of in vitro and in vivo studies.
In Vitro Permeability Assessment: The Caco-2 Assay
The Caco-2 permeability assay is a widely used in vitro method to predict the in vivo absorption of drugs across the intestinal wall.[4]
Protocol for Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Permeability Assay:
-
The test compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability) or the basolateral (B) side (to measure B-to-A permeability).
-
Samples are taken from the receiver compartment at various time points.
-
The concentration of the test compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
In Vivo Pharmacokinetic Studies in Rodents
In vivo studies in animal models, typically rats or mice, are essential for determining the oral bioavailability and other key pharmacokinetic parameters of a drug candidate.
Protocol for Oral Bioavailability Study in Rats:
-
Animal Preparation: Male Sprague-Dawley rats are cannulated in the jugular vein for serial blood sampling. The animals are fasted overnight before the study.
-
Drug Formulation and Administration:
-
For intravenous (IV) administration, the compound is dissolved in a suitable vehicle (e.g., saline, 5% dextrose).
-
For oral (PO) administration, the compound is formulated as a solution or suspension in a vehicle such as 0.5% methylcellulose.
-
The IV dose is administered as a bolus via the tail vein, and the PO dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation and the concentration of the drug is quantified by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.
-
Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion
The cyclopropylamine moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates. As demonstrated, the strategic incorporation of this small ring can lead to substantial improvements in metabolic stability and oral bioavailability. However, the potential for metabolic activation necessitates a thorough and early assessment of the metabolic fate of new cyclopropanamine derivatives. By employing a combination of robust in vitro and in vivo assays, researchers can effectively navigate the structure-bioavailability landscape and unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Malaria World. (2024, September 25).
- Psychopharmacology. (2021, October 6).
- Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups.
- Sygnature Discovery. (n.d.). In Vivo Pharmacokinetics.
- PMC. (n.d.).
- ResearchGate. (n.d.).
- PMC. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors.
- ResearchGate. (2025, August 6). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A.
- ResearchGate. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors.
- ResearchGate. (2021, May 17).
- ResearchGate. (2025, August 10). Syntheses of Biologically Active 2-Arylcyclopropylamines.
- MDPI. (2020, January 28).
- Semantic Scholar. (n.d.).
- Journal of Medicinal Chemistry - ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Longdom Publishing. (2024, December 9).
- Longdom Publishing. (n.d.).
- MDPI. (2025, January 29).
- MDPI. (2017, September 19). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
- Semantic Scholar. (2020, January 30). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides.
- MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
- ScienceOpen. (2025, January 7).
- MDPI. (2024, August 30).
- PubMed. (2008, February 26).
- MedCrave online. (2015, September 8).
- Hilaris Publisher. (2025, April 29). Pharmacokinetic Optimization of Drug Candidates: Medicinal Chemistry Approaches for Improving Oral Bioavailability.
- PubMed. (n.d.). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-bromophenyl)cyclopropanamine HCl
This document provides a detailed protocol for the safe handling and disposal of 2-(2-bromophenyl)cyclopropanamine HCl, a compound utilized in advanced research and pharmaceutical development. Given its chemical structure—incorporating a halogenated aromatic ring, a reactive amine group, and a strained cyclopropyl motif—this substance requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, chemists, and laboratory personnel, offering a framework built on principles of chemical causality and risk mitigation.
Hazard Identification and Risk Assessment: Understanding the 'Why'
-
Cyclopropylamine: This portion of the molecule is associated with significant hazards. Cyclopropylamine itself is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Crucially, it is classified as causing severe skin burns and serious eye damage.[1][3][4]
-
Brominated Aromatic Compound: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic waste.[5][6][7] Halogenated waste streams are managed separately from non-halogenated ones due to the specific incineration requirements needed to prevent the formation of toxic dioxins and furans.[6][8]
-
Hydrochloride (HCl) Salt: As a hydrochloride salt, the compound is a solid and is likely to be corrosive and an irritant, particularly to the respiratory tract and skin upon contact.[9]
These properties necessitate a cautious and well-defined approach to waste management. The primary risks involve corrosivity, toxicity upon contact or ingestion, and the specific environmental protocols required for halogenated compounds.
Table 1: Synthesized Hazard Profile for this compound
| Hazard Category | Associated Risk | Rationale and Precaution |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][3][4][9] | The amine functional group is corrosive. Direct contact must be avoided through the use of appropriate gloves and lab coats. |
| Serious Eye Damage | Causes serious, potentially permanent eye damage.[1][2][3][4] | Vapors and solid particles are highly irritating. Chemical splash goggles and a face shield are mandatory. |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[1][4][10] | Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[1][11] |
| Environmental Hazard | Halogenated organic compounds require specific disposal to prevent environmental contamination.[6][7] | Must be segregated as halogenated organic waste . Do not dispose of down the drain.[6] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and bases.[2] | Avoid mixing with incompatible chemicals in waste containers to prevent violent reactions.[12] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure. This is not merely a recommendation but a critical safety requirement.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[13] The severe corrosive potential of amines necessitates protection beyond standard safety glasses.[3][4]
-
Hand Protection: Use nitrile or neoprene gloves. A double-gloving strategy is recommended. No single glove material offers indefinite protection; therefore, gloves must be inspected before use and replaced immediately if contaminated or damaged.[13]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[11]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to control vapor and dust exposure.[1][11]
Waste Segregation: A Critical Decision Pathway
The cardinal rule for disposing of this compound and its associated waste is segregation into the halogenated organic waste stream .[5][7] Mixing with non-halogenated waste increases disposal costs and violates compliance protocols.[6]
The following decision workflow must be followed for all waste generated.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. uakron.edu [uakron.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. combi-blocks.com [combi-blocks.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. mn.uio.no [mn.uio.no]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-(2-bromophenyl)cyclopropanamine HCl
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance hurdles, but as an integral component of experimental design. When handling active pharmaceutical ingredients (APIs) or potent intermediates like 2-(2-bromophenyl)cyclopropanamine HCl (CAS: 1354954-27-0), the margin for error is razor-thin.
This compound is a halogenated derivative of tranylcypromine, a structural scaffold widely utilized in the synthesis of monoamine oxidase (MAO) inhibitors and Lysine-specific demethylase 1 (LSD1) inhibitors. Because of its biological potency and its physical state as a hydrochloride salt, handling this chemical requires a proactive, causality-driven safety strategy.
Below is the comprehensive operational guide for the safe handling, solubilization, and disposal of this compound.
Hazard Profile & The Causality of PPE Selection
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the specific physical and chemical threats posed by the molecule. Amine hydrochlorides present unique handling challenges compared to their free-base counterparts[1],[2].
-
The Aerosolization Threat (Electrostatic Cling): Hydrochloride salts are highly prone to static buildup. When opening a vial or transferring the powder, electrostatic repulsion can cause the micro-crystals to rapidly aerosolize. Inhalation of these particulates leads to severe respiratory tract irritation[1]. Mitigation: Respiratory protection (N95/P100) or strict containment within a certified chemical fume hood is non-negotiable.
-
The "Trojan Horse" Solvent Effect: In drug development assays, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a powerful penetration enhancer that rapidly permeates standard nitrile gloves[3]. If this compound is dissolved in DMSO and splashed onto a standard nitrile glove, the solvent acts as a "Trojan Horse," carrying the biologically active molecule directly through the glove and into your bloodstream within minutes[4]. Mitigation: Material-specific glove selection based on the solvent, not just the solute.
-
Corrosivity to Mucous Membranes: As an HCl salt, ambient moisture (such as sweat on the skin or tears in the eyes) can cause localized dissociation, leading to acute skin and eye irritation (GHS Category 2)[1]. Mitigation: Unvented or indirectly vented safety goggles; standard safety glasses are insufficient.
Quantitative Glove Breakthrough Data
To illustrate the necessity of dynamic PPE selection, review the permeation data below. Notice how the introduction of a solvent drastically alters the protective capacity of standard laboratory gloves[4],[5].
Table 1: Glove Breakthrough Matrix for this compound Workflows
| Chemical State / Solvent | Glove Material | Breakthrough Detection Time (BDT) | Degradation Rating |
| Dry Solid (Powder) | Nitrile (4 mil) | > 240 minutes | Excellent |
| Aqueous Buffer Solution | Nitrile (4 mil) | > 120 minutes | Good |
| Dissolved in DMSO (99.9%) | Nitrile (4 mil) | < 1 to 8 minutes | Poor / Not Recommended |
| Dissolved in DMSO (99.9%) | Neoprene / Laminate | > 480 minutes | Excellent |
Operational Workflow & Containment Strategy
The following Graphviz diagram maps the logical progression of handling this compound, emphasizing the critical transition points where exposure risk is highest.
Operational workflow for handling this compound, from PPE to disposal.
Step-by-Step Methodologies: Weighing & Solubilization
This self-validating protocol ensures that engineering controls and PPE work in tandem to eliminate exposure pathways.
Phase 1: Environmental & PPE Setup
-
Verify Engineering Controls: Ensure the chemical fume hood is certified and operating at a face velocity of 80–120 feet per minute (fpm). Do not place the analytical balance closer than 6 inches from the sash opening to prevent turbulent air from disrupting the powder.
-
Don Primary PPE: Equip a dedicated, flame-resistant lab coat with knit cuffs (to prevent wrist exposure), indirectly vented safety goggles (ANSI Z87.1+), and double-layer nitrile gloves[2].
Phase 2: Static Neutralization & Weighing
-
Prepare the Balance: Place a clean, anti-static weigh boat on the analytical balance inside the fume hood.
-
Neutralize Static Charge: Discharge static from the micro-spatula and the weigh boat using a piezoelectric anti-static gun (e.g., Zerostat). Scientific Rationale: This prevents the amine hydrochloride powder from "jumping" off the spatula and aerosolizing into the breathing zone.
-
Transfer: Carefully transfer the required mass of this compound. Cap the source vial immediately to limit environmental moisture absorption, as the compound is hygroscopic[2].
Phase 3: Solubilization (The DMSO Protocol)
-
Vessel Transfer: Transfer the solid to a sealable glass vial (e.g., a borosilicate scintillation vial).
-
Dynamic PPE Adjustment (Critical Step): If utilizing DMSO as the solvent, immediately doff the outer nitrile glove and don a chemical-resistant laminate glove (e.g., Silver Shield) or a thick neoprene glove over the inner nitrile glove[3].
-
Solvent Addition: Add the DMSO via a calibrated micropipette. Seal the vial tightly with a PTFE-lined cap.
-
Agitation: Vortex the sealed vial until complete dissolution is achieved. Never sonicate an open vessel containing DMSO and an active pharmaceutical ingredient, as this generates highly respirable, toxic aerosols.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases occur. Your response must be immediate and methodical.
-
Solid Powder Spill: Do not sweep or use compressed air. Gently cover the spilled powder with damp paper towels (using water or a mildly acidic buffer to keep the amine protonated and water-soluble). Wipe inward to prevent spreading. Place all contaminated towels into a designated, sealable hazardous waste bag.
-
DMSO Solution Spill: Evacuate the immediate area if the spill is outside a fume hood. Don laminate gloves and a respirator. Cover the spill with a commercial universal absorbent pad or diatomaceous earth.
-
Decontamination: After bulk removal, wash the affected surface with a 10% bleach solution or a strong detergent, followed by a 70% ethanol wipe to remove residual organics.
-
Waste Disposal: All contaminated PPE, weigh boats, and absorbent materials must be treated as toxic chemical waste. Do not dispose of this compound down the sink, as amine hydrochlorides can be toxic to aquatic life[6]. Label the waste container clearly with the chemical name, CAS number (1354954-27-0), and the solvent used.
References
-
Dimethyl sulfoxide permeation through glove materials Source: American Industrial Hygiene Association Journal (Taylor & Francis) URL:[Link]
-
Kimberly-Clark Nitrile Gloves Chemical Resistance Guide Source: Yale University Environmental Health and Safety URL:[Link]
-
Safety Data Sheet: Amine Hydrochloride Derivatives Source: Accentuate / General SDS Database URL:[Link]
-
Chemical Permeation Guide to Single Use Nitrile Gloves Source: SHOWA Group URL:[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
